molecular formula C9H5BrF4O B1306071 2-Fluoro-6-(trifluoromethyl)phenacyl bromide CAS No. 223785-85-1

2-Fluoro-6-(trifluoromethyl)phenacyl bromide

Cat. No.: B1306071
CAS No.: 223785-85-1
M. Wt: 285.03 g/mol
InChI Key: DMNJIOWQNVZGTK-UHFFFAOYSA-N
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Description

2-Fluoro-6-(trifluoromethyl)phenacyl bromide is a useful research compound. Its molecular formula is C9H5BrF4O and its molecular weight is 285.03 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-bromo-1-[2-fluoro-6-(trifluoromethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrF4O/c10-4-7(15)8-5(9(12,13)14)2-1-3-6(8)11/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMNJIOWQNVZGTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)CBr)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40381128
Record name 2-Fluoro-6-(trifluoromethyl)phenacyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223785-85-1
Record name 2-Fluoro-6-(trifluoromethyl)phenacyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Fluoro-6-(trifluoromethyl)phenacyl bromide (CAS 223785-85-1)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Fluoro-6-(trifluoromethyl)phenacyl bromide, a key building block in modern medicinal chemistry and organic synthesis. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's properties, synthesis, reactivity, and applications, with a focus on the scientific principles that underpin its utility.

Introduction: The Strategic Importance of Fluorinated Phenacyl Bromides

The incorporation of fluorine and trifluoromethyl (-CF3) groups into organic molecules is a cornerstone of modern drug design.[1][2] These modifications can profoundly influence a compound's metabolic stability, lipophilicity, bioavailability, and binding affinity to biological targets.[1][3] this compound (CAS 223785-85-1) is a halogenated aromatic compound that has emerged as a valuable intermediate in the synthesis of novel pharmaceuticals and agrochemicals.[4] Its structure, featuring a highly reactive α-bromo ketone, an electron-withdrawing trifluoromethyl group, and a fluorine atom on the phenyl ring, makes it a versatile reagent for constructing complex molecular architectures.[4]

This guide will explore the fundamental chemistry and biological relevance of this compound, providing both theoretical insights and practical methodologies for its use in a research and development setting.

Physicochemical and Structural Properties

This compound is characterized by its unique molecular structure which dictates its chemical behavior and potential applications.[4]

PropertyValueSource(s)
CAS Number 223785-85-1[4][5]
Molecular Formula C₉H₅BrF₄O[4][5]
Molecular Weight 285.03 g/mol [4][5]
IUPAC Name 2-bromo-1-[2-fluoro-6-(trifluoromethyl)phenyl]ethan-1-one[4]
Appearance Likely a solid at room temperature (inferred from similar compounds)
Solubility Expected to be soluble in common organic solvents like ether, acetic acid, and chlorinated solvents.

Synthesis and Mechanism

The synthesis of this compound is typically achieved through the α-bromination of the corresponding acetophenone derivative.[4]

Synthetic Pathway

The primary route involves the reaction of 2-fluoro-6-(trifluoromethyl)acetophenone with a brominating agent, such as elemental bromine (Br₂), often in a suitable solvent like acetic acid.[4][6] The reaction is generally performed at a controlled temperature to prevent the formation of poly-brominated byproducts.[4]

G cluster_synthesis Synthesis Pathway start 2-fluoro-6-(trifluoromethyl)acetophenone reagent + Bromine (Br2) in Acetic Acid start->reagent product This compound reagent->product

Caption: Synthetic route to this compound.

Detailed Experimental Protocol (Adapted from a General Procedure for Phenacyl Bromides)

This protocol is adapted from a standard procedure for the bromination of acetophenones and should be optimized for the specific substrate.[7]

Materials:

  • 2-fluoro-6-(trifluoromethyl)acetophenone

  • Bromine (Br₂)

  • Glacial Acetic Acid

  • Ice

  • Diethyl ether

  • Saturated sodium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 2-fluoro-6-(trifluoromethyl)acetophenone in glacial acetic acid in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Separately, dissolve an equimolar amount of bromine in glacial acetic acid.

  • Add the bromine solution dropwise to the stirred acetophenone solution over 30 minutes, maintaining the temperature below 10°C.

  • After the addition is complete, allow the mixture to stir for several hours at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture onto crushed ice.

  • Extract the product with diethyl ether.

  • Wash the organic layer with water and then with a saturated sodium chloride solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

  • The crude this compound can be further purified by recrystallization.

Chemical Reactivity and Mechanism of Action

The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon and the presence of a good leaving group (bromide) at the α-position.[4] The electron-withdrawing effects of the fluorine and trifluoromethyl groups on the phenyl ring further enhance the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.[4]

This reactivity is the basis for its utility in organic synthesis and its potential biological activity. In a biological context, the compound can act as an alkylating agent, forming covalent bonds with nucleophilic residues (such as cysteine, histidine, or lysine) in the active sites of enzymes, leading to irreversible inhibition.[4]

G cluster_moa Mechanism of Action compound This compound interaction Nucleophilic Attack compound->interaction enzyme Enzyme with Nucleophilic Residue (e.g., Cys-SH) enzyme->interaction product Covalently Modified (Inhibited) Enzyme interaction->product

Caption: General mechanism of enzyme inhibition.

Applications in Research and Drug Development

This compound is a valuable building block for the synthesis of a variety of organic molecules, particularly heterocyclic compounds with potential biological activity.[4]

Synthesis of Bioactive Heterocycles

The compound is frequently employed in reactions with nucleophiles like thiourea and its derivatives to construct thiazole rings, which are common scaffolds in many pharmaceutical agents.[4]

Anticancer Drug Development

Derivatives of this compound have demonstrated significant potential as anticancer agents.[4] Studies have reported impressive inhibitory effects on the proliferation of various cancer cell lines. For instance, certain derivatives have shown IC₅₀ values as low as 0.16 μM against MCF-7 breast cancer cells and 0.12 μM against WM266.4 melanoma cells.[4] This highlights the compound's promise as a starting point for the development of novel oncology therapeutics.

Antimicrobial Research

The presence of a trifluoromethyl group in organic molecules has been associated with enhanced antimicrobial properties.[4] This is often attributed to increased membrane permeability and improved interactions with bacterial targets.[4] Consequently, this compound serves as a valuable precursor for the synthesis of new antimicrobial candidates.

Safety and Handling

  • Corrosivity: These compounds are typically corrosive and can cause severe burns to the skin and eyes upon contact.[8][9][11] Permanent eye damage is a risk.[8]

  • Toxicity: They are generally harmful if swallowed or inhaled.[8][10] Inhalation may cause respiratory irritation and a burning sensation in the throat.[8][9]

  • Handling Precautions: Use of appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory.[8][9] All manipulations should be performed in a well-ventilated fume hood.[8]

  • Storage: The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and acids.[8][11]

Conclusion

This compound is a strategically important building block in organic synthesis and medicinal chemistry. Its unique combination of a reactive phenacyl bromide moiety and electron-withdrawing fluorine and trifluoromethyl substituents makes it a powerful tool for the construction of complex, biologically active molecules. Its demonstrated potential in the development of anticancer and antimicrobial agents underscores its significance for the future of drug discovery. Researchers and scientists working with this compound should be well-versed in its properties, reactivity, and handling requirements to fully and safely exploit its synthetic potential.

References

  • SAFETY DATA SHEET. (2007, March 28). Apollo Scientific.
  • Phenacyl bromide Safety Data Sheet. (2025, November 5). Sigma-Aldrich.
  • 2-Fluoro-6-nitrobenzyl bromide Safety Data Sheet. (2012, July 26). Fisher Scientific.
  • Safety Data Sheet. (2025, March 24). Angene Chemical.
  • Synthesis of m-(Trifluoromethyl)phenacyl Bromide - PrepChem.com. (n.d.). Retrieved January 17, 2026, from [Link]

  • phenacyl bromide - Organic Syntheses Procedure. (n.d.). Retrieved January 17, 2026, from [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

  • This compound,223785-85-1->Allfluoro pharmaceutical co .ltd. (n.d.). Retrieved January 17, 2026, from [Link]

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

  • Highlights on Fluorine-containing Drugs Approved by U.S. FDA in 2023. (2024, September 23). National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • (PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022, October 6). Retrieved January 17, 2026, from [Link]

Sources

Solubility Profile of 2-Fluoro-6-(trifluoromethyl)phenacyl bromide: A Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for the Drug Development Professional

Abstract

2-Fluoro-6-(trifluoromethyl)phenacyl bromide is a highly functionalized aromatic ketone that serves as a critical building block in the synthesis of complex organic molecules, particularly in the development of novel pharmaceuticals and agrochemicals.[1] Its unique electronic properties, imparted by the ortho-fluorine and trifluoromethyl substituents, enhance its reactivity and potential biological activity.[1] A thorough understanding of its solubility in various organic solvents is paramount for its effective use in reaction design, purification, and formulation. This guide provides a comprehensive analysis of the compound's solubility characteristics, blending theoretical principles with practical, field-proven experimental protocols designed for accuracy and safety.

Molecular Profile and Theoretical Solubility Framework

The solubility of a compound is governed by the principle of "like dissolves like," which relates the intermolecular forces of the solute to those of the solvent.[2] The molecular structure of this compound (M.W.: 285.04 g/mol , Formula: C₉H₅BrF₄O) offers several key features that dictate its solubility profile.[1]

  • Polar Core: The presence of a carbonyl group (C=O) creates a significant dipole moment, making this region of the molecule polar and a hydrogen bond acceptor.

  • Aromatic System: The benzene ring is typically nonpolar, contributing to solubility in aromatic and nonpolar solvents.

  • Electron-Withdrawing Groups: The ortho-fluorine and trifluoromethyl (-CF₃) groups are strongly electron-withdrawing.[1] This electronic influence polarizes the molecule but also increases its lipophilicity and molecular size, favoring solubility in less polar environments.

  • Bromoacetyl Moiety: The α-bromo ketone is a highly reactive electrophilic site, but the C-Br bond also contributes to the molecule's overall polarizability, enhancing van der Waals interactions.[1]

Based on this structural analysis, we can predict a solubility pattern:

  • Low Solubility in Water: Despite the polar carbonyl group, the large, hydrophobic trifluoromethyl group and the overall nonpolar character of the substituted ring structure would predict poor aqueous solubility. Similar compounds like 2-(trifluoromethyl)phenacyl bromide are only slightly soluble in water.[3]

  • Good Solubility in Polar Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Acetone are excellent candidates. Their ability to act as hydrogen bond acceptors allows them to solvate the polar carbonyl group effectively without the steric hindrance or reactive protons of protic solvents.

  • Moderate to Good Solubility in Polar Protic Solvents: Alcohols such as methanol and ethanol can act as both hydrogen bond donors and acceptors. While they can interact with the carbonyl group, the large nonpolar regions of the solute may limit miscibility compared to aprotic polar solvents.

  • Variable Solubility in Nonpolar Solvents: Solubility in hydrocarbons like hexane is expected to be low. However, solubility in chlorinated solvents (e.g., Dichloromethane, Chloroform) is likely to be significant due to dipole-dipole interactions and the polarizability of both solute and solvent.

Experimental Determination of Solubility

Theoretical predictions must be validated by empirical testing. The following sections detail robust protocols for both qualitative classification and precise quantitative measurement of solubility.

Workflow for Systematic Qualitative Solubility Analysis

A systematic approach is essential to efficiently classify the solubility of a compound across different solvent classes. This flowchart minimizes sample usage and provides a clear path for characterization. The process involves testing solubility in a sequence of solvents, starting with water and progressing to aqueous solutions of acid and base before moving to organic solvents.[4][5][6]

G start Start: 25 mg of Compound in Test Tube water Add 0.75 mL Water Vigorously Shake start->water sol_water Soluble (Class: Water-Soluble) water->sol_water Yes insol_water Insoluble water->insol_water No naoh Add 0.75 mL 5% NaOH Vigorously Shake sol_naoh Soluble (Class: Weak Acid) naoh->sol_naoh Yes insol_naoh Insoluble naoh->insol_naoh No hcl Add 0.75 mL 5% HCl Vigorously Shake sol_hcl Soluble (Class: Base) hcl->sol_hcl Yes insol_hcl Insoluble hcl->insol_hcl No dmso Test in Polar Aprotic Solvent (e.g., DMSO, Acetone) hex Test in Nonpolar Solvent (e.g., Hexane) dmso->hex dcm Test in Chlorinated Solvent (e.g., Dichloromethane) etoh Test in Polar Protic Solvent (e.g., Ethanol) dcm->etoh etoh->dmso insol_water->naoh insol_naoh->hcl insol_hcl->dcm

Caption: Systematic workflow for qualitative solubility classification.

Detailed Protocol: Qualitative Solubility Test

  • Objective: To classify the compound's solubility in key representative solvents.

  • Materials: this compound, small test tubes, graduated pipettes, vortex mixer, selection of solvents (deionized water, 5% NaOH, 5% HCl, Dichloromethane, Ethanol, DMSO, Hexane).

  • Procedure:

    • Weigh approximately 25 mg of the compound into a small, dry test tube.

    • Add the selected solvent in 0.25 mL increments, up to a total of 0.75 mL.

    • After each addition, shake the tube vigorously for 60 seconds.[2] Continuous stirring is key to overcoming kinetic barriers to dissolution.

    • Visually inspect the solution against a contrasting background. The compound is considered "soluble" if no solid particles are visible to the naked eye.

    • Record the observation as soluble or insoluble. If insoluble, proceed to the next solvent class as outlined in the workflow diagram.

  • Expert Insight: The choice to test in aqueous acid and base after water is a critical step. Solubility in 5% NaOH indicates an acidic functional group, while solubility in 5% HCl points to a basic functional group.[6] For a neutral compound like this compound, insolubility in these reagents is expected and confirms the absence of easily ionizable groups.

Protocol for Quantitative Gravimetric Solubility Determination

For applications requiring precise concentrations, such as reaction stoichiometry or formulation development, quantitative data is necessary. The gravimetric method is a reliable and straightforward technique.

G cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis prep1 Add Excess Solid to Known Volume of Solvent prep2 Seal and Agitate at Constant Temperature (e.g., 24 hrs) prep1->prep2 prep3 Allow Solution to Settle (Equilibration) prep2->prep3 sep1 Withdraw Aliquot of Supernatant using a Filtered Syringe prep3->sep1 sep2 Transfer to Pre-weighed Evaporation Dish sep1->sep2 an1 Evaporate Solvent (Vacuum Oven) sep2->an1 an2 Weigh Dish with Dried Solute Residue an1->an2 an3 Calculate Solubility (mg/mL or g/100mL) an2->an3

Caption: Experimental workflow for quantitative gravimetric analysis.

Detailed Protocol: Gravimetric Analysis

  • Objective: To determine the precise mass of solute that dissolves in a given volume of solvent at a specified temperature.

  • Materials: Analytical balance, temperature-controlled shaker or stir plate, volumetric flasks, filtered syringes (e.g., 0.45 µm PTFE), pre-weighed evaporation dishes, vacuum oven.

  • Procedure:

    • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent in a sealed container. The presence of undissolved solid is essential to ensure saturation.

    • Equilibration: Agitate the mixture at a constant temperature for an extended period (e.g., 24 hours) to ensure the solution reaches equilibrium.

    • Sample Collection: Allow the undissolved solid to settle. Carefully withdraw a precise aliquot (e.g., 5.00 mL) of the clear supernatant using a syringe fitted with a filter to prevent transfer of any solid particles.

    • Solvent Evaporation: Transfer the aliquot to a pre-weighed, clean, and dry evaporation dish. Place the dish in a vacuum oven at a moderate temperature until the solvent has completely evaporated and the solute is dry.

    • Final Weighing: Allow the dish to cool to room temperature in a desiccator, then weigh it on an analytical balance.

    • Calculation:

      • Mass of dissolved solute = (Weight of dish + residue) - (Weight of empty dish)

      • Solubility = Mass of dissolved solute / Volume of aliquot taken

  • Trustworthiness Check: This protocol is self-validating. Repeating the measurement with different equilibration times (e.g., 24h vs. 48h) should yield consistent results, confirming that true equilibrium was reached.

Solubility Data Summary

While extensive published data for this specific compound is scarce, the following table presents expected solubility values based on its molecular profile and data from analogous structures. These values should be confirmed experimentally for mission-critical applications.

SolventSolvent ClassPredicted Solubility ( g/100 mL at 25°C)Rationale
WaterPolar Protic< 0.1Large, hydrophobic structure outweighs the polarity of the carbonyl group.
HexaneNonpolar< 1.0Dominated by nonpolar interactions, but the polar core limits high solubility.
MethanolPolar Protic5 - 10Good interaction with the carbonyl group via hydrogen bonding.
EthanolPolar Protic10 - 20Slightly better solubility than methanol due to increased nonpolar character.
Dichloromethane (DCM)Chlorinated> 30Strong dipole-dipole interactions and polarizability match well with the solute.
AcetonePolar Aprotic> 30Excellent hydrogen bond acceptor for the carbonyl group.
Tetrahydrofuran (THF)Polar Aprotic (Ether)> 30Good balance of polarity and nonpolar character to solvate the entire molecule.
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 50Highly polar nature effectively solvates the carbonyl and aromatic system.

Safety and Handling Precautions

This compound and related phenacyl bromides are potent, reactive compounds that require strict safety protocols.

  • Exposure Controls: Always handle this substance within a certified chemical fume hood to prevent inhalation of dust or vapors.[7][8] Ensure sufficient ventilation in the work area.[7]

  • Personal Protective Equipment (PPE): Wear protective gloves, tightly fitting safety goggles, and a lab coat.[7][8] A face shield may be required for larger quantities.

  • Health Hazards: This compound is corrosive and can cause severe skin burns and eye damage.[8][9] It may be harmful if swallowed, inhaled, or absorbed through the skin. Exposure may lead to respiratory irritation, coughing, or wheezing.[7]

  • First Aid:

    • Skin Contact: Immediately drench the affected area with running water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[7]

    • Eye Contact: Immediately flush eyes with running water for at least 15 minutes, holding eyelids open. Seek immediate specialist medical examination.[7]

    • Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[7]

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place, preferably refrigerated (below 4°C) under an inert atmosphere like argon.[7]

Conclusion

This compound exhibits a solubility profile characteristic of a large, moderately polar organic molecule. It is largely insoluble in water but shows increasing solubility in polar protic, and excellent solubility in polar aprotic and chlorinated organic solvents. This understanding, validated by the robust qualitative and quantitative protocols provided, is essential for any researcher aiming to leverage this versatile reagent in synthesis, purification, or formulation. Adherence to the outlined safety procedures is non-negotiable to ensure safe handling and experimental success.

References

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Available at: [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Available at: [Link]

  • Procedure For Determining Solubility of Organic Compounds | PDF. Scribd. Available at: [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Available at: [Link]

  • Solubility of Organic Compounds. (2023, August 31). Available at: [Link]

Sources

A Technical Guide to the Electrophilic Reactivity of 2-Fluoro-6-(trifluoromethyl)phenacyl bromide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and drug development, fluorinated organic compounds have emerged as indispensable tools. The strategic incorporation of fluorine or fluorine-containing moieties can profoundly modulate a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] Among the vast arsenal of fluorinated building blocks, α-haloketones stand out for their exceptional and tunable electrophilic reactivity.[3] This guide provides an in-depth technical analysis of 2-Fluoro-6-(trifluoromethyl)phenacyl bromide, a highly activated and versatile reagent. We will dissect its molecular architecture to understand the origins of its reactivity, explore its primary reaction mechanisms, and provide field-proven protocols for its synthesis and application, particularly in the construction of complex heterocyclic systems. This molecule serves as a quintessential example of how precise substitution on an aromatic scaffold can create a powerful tool for synthetic and medicinal chemists.

Molecular Structure and Electronic Profile

The potent electrophilicity of this compound is not incidental; it is a direct consequence of the synergistic electronic effects of its constituent functional groups. A clear understanding of these influences is critical to predicting and controlling its reactivity.

PropertyValue
IUPAC Name 2-bromo-1-[2-fluoro-6-(trifluoromethyl)phenyl]ethanone
CAS Number 223785-85-1[4][5]
Molecular Formula C₉H₅BrF₄O[4][5]
Molecular Weight 285.04 g/mol [4]
Appearance Solid

The core of the molecule's reactivity lies in the phenacyl bromide moiety, a bromoacetyl group attached to a phenyl ring.[4] However, the substitution pattern on the aromatic ring dramatically amplifies the electrophilic character of the α-carbon (the carbon bearing the bromine atom).

Key Electronic Influences:

  • The α-Haloketone System: The primary activating feature is the adjacent carbonyl group. Its powerful electron-withdrawing inductive effect polarizes the Cα-Br bond, creating a significant partial positive charge (δ+) on the α-carbon and making it highly susceptible to nucleophilic attack.[3][6]

  • The Trifluoromethyl (-CF₃) Group: Positioned at the 6-position, the -CF₃ group is one of the strongest electron-withdrawing groups used in organic chemistry.[1] It exerts a profound negative inductive effect (-I) across the aromatic ring, further pulling electron density away from the phenacyl side chain. This enhances the electrophilicity of both the carbonyl carbon and, by extension, the α-carbon.[1][7]

  • The Fluorine (-F) Atom: Located at the 2-position, the fluorine atom exerts two opposing electronic effects: a strong electron-withdrawing inductive effect (-I) due to its high electronegativity, and a weaker electron-donating mesomeric or resonance effect (+M) via its lone pairs.[7][8] In this ortho position, the proximity-dependent -I effect is dominant, contributing significantly to the overall electron-deficient nature of the ring and amplifying the reactivity of the side chain.

The combination of these features makes the α-carbon of this compound an exceptionally "soft" and accessible electrophilic center for a wide range of nucleophiles.

Caption: Electronic effects amplifying electrophilicity.

Core Reactivity and Mechanistic Pathways

The enhanced electrophilicity of the α-carbon dictates the primary reaction pathway for this reagent: bimolecular nucleophilic substitution (Sₙ2). The molecule also serves as a bifunctional electrophile, a property expertly exploited in the synthesis of heterocyclic compounds.

Nucleophilic Substitution (Sₙ2)

The most common reaction involves the attack of a nucleophile (Nu⁻) on the α-carbon, with the simultaneous displacement of the bromide ion, which is a good leaving group. This reaction proceeds with inversion of stereochemistry if the α-carbon were chiral.

Common nucleophiles that readily react include:

  • Nitrogen Nucleophiles: Primary and secondary amines, anilines, imidazoles.

  • Sulfur Nucleophiles: Thiols, thioureas, thioamides.[4]

  • Oxygen Nucleophiles: Alcohols, phenols, carboxylates.

SN2_Mechanism reagent 2-Fluoro-6-(trifluoromethyl) phenacyl bromide transition_state Sₙ2 Transition State [Nu---C---Br]⁻ reagent->transition_state nucleophile Nucleophile (Nu⁻) e.g., R-SH, R-NH₂ nucleophile->reagent Attack at α-carbon product Substituted Product transition_state->product Bond Formation leaving_group Bromide Ion (Br⁻) transition_state->leaving_group Bond Cleavage

Caption: Generalized Sₙ2 reaction pathway.

Synthesis of Heterocycles

A significant application of phenacyl bromides is in the synthesis of five- and six-membered heterocycles.[9][10][11] The molecule acts as a 1,2-dielectrophile, where the initial nucleophilic attack occurs at the α-carbon, followed by a subsequent intramolecular cyclization involving the carbonyl carbon.

A classic example is the Hantzsch Thiazole Synthesis , where this compound reacts with a thiourea or thioamide. The sulfur atom acts as the initial nucleophile, attacking the α-carbon. The resulting intermediate then undergoes cyclization and dehydration to form a highly substituted and often biologically active thiazole ring.[4]

Hantzsch_Synthesis start Start Materials phenacyl Phenacyl Bromide (Electrophile) start->phenacyl thiourea Thiourea Derivative (Nucleophile) start->thiourea step1 Step 1: Sₙ2 Attack (S attacks Cα, Br⁻ leaves) phenacyl->step1 thiourea->step1 intermediate Acyclic Intermediate step1->intermediate step2 Step 2: Cyclization (N attacks C=O) intermediate->step2 cyclized_int Thiazoline Intermediate step2->cyclized_int step3 Step 3: Dehydration (Loss of H₂O) cyclized_int->step3 product Final Product: Substituted Thiazole step3->product

Caption: Workflow for Hantzsch thiazole synthesis.

Experimental Protocols

The following protocols provide standardized procedures for the synthesis of the title compound and a representative nucleophilic substitution reaction.

Protocol 1: Synthesis of this compound

This procedure is adapted from the general bromination of acetophenones and is the typical industrial route to this compound.[4][12]

Materials:

  • 2-Fluoro-6-(trifluoromethyl)acetophenone

  • Bromine (Br₂)

  • Acetic Acid (glacial) or Carbon Tetrachloride (CCl₄)

  • Anhydrous Aluminum Chloride (AlCl₃, catalytic)

  • Ice bath

  • Round-bottom flask with dropping funnel, stirrer, and condenser

Procedure:

  • Dissolve 1.0 equivalent of 2-Fluoro-6-(trifluoromethyl)acetophenone in the chosen solvent (e.g., glacial acetic acid) in the round-bottom flask.

  • Cool the solution to 0-5 °C using an ice bath.

  • Add a catalytic amount of anhydrous AlCl₃ (approx. 0.01 eq).

  • Slowly add 1.0 equivalent of bromine from the dropping funnel over 30-60 minutes with continuous stirring. Maintain the temperature below 10 °C. The bromine color should discharge steadily.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours until TLC or GC-MS analysis indicates complete consumption of the starting material.

  • Carefully pour the reaction mixture into a beaker of ice water to quench the reaction and precipitate the product.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove acetic acid and HBr.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or hexanes) to yield pure this compound.

Protocol 2: Synthesis of a 2-Amino-thiazole Derivative

This protocol details a Hantzsch thiazole synthesis, a hallmark reaction for this class of reagents.[4]

Materials:

  • This compound

  • Thiourea

  • Ethanol (absolute)

  • Sodium bicarbonate (NaHCO₃)

  • Reflux condenser

Procedure:

  • In a round-bottom flask, dissolve 1.0 equivalent of this compound and 1.1 equivalents of thiourea in absolute ethanol.

  • Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature. A solid hydrobromide salt of the product may precipitate.

  • Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the HBr formed during the reaction until the solution is basic (pH ~8-9). This will liberate the free base of the aminothiazole.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to obtain the pure 2-amino-4-[2-fluoro-6-(trifluoromethyl)phenyl]thiazole.

Applications in Drug Discovery and Chemical Biology

The high electrophilic reactivity of this compound makes it more than just a synthetic intermediate; it is also a valuable tool in chemical biology and drug discovery.

  • Covalent Enzyme Inhibition: The electrophilic α-carbon can form covalent bonds with nucleophilic residues (e.g., cysteine, histidine, lysine) in an enzyme's active site. This property is exploited to design irreversible inhibitors for therapeutic targets. Derivatives of this compound have shown significant inhibitory effects on cancer cell proliferation, with IC50 values in the nanomolar range against cell lines like MCF-7 (breast cancer) and WM266.4 (melanoma).[4]

  • Biochemical Probes: Its ability to covalently label proteins makes it a useful probe for identifying and studying protein interactions and enzyme mechanisms within complex biological systems.[4]

  • Scaffold for Bioactive Molecules: As demonstrated, it is a key starting material for synthesizing heterocycles like thiazoles and β-keto sulfones, which are common scaffolds in pharmaceuticals and agrochemicals.[4]

Safety and Handling

Warning: Like other phenacyl bromides, this compound is a potent lachrymator (tear-producing agent) and skin irritant.[12] All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is mandatory. Avoid inhalation of dust and vapors.

Conclusion

This compound is a sophisticated chemical reagent whose high electrophilic reactivity is a direct result of deliberate molecular design. The powerful, synergistic electron-withdrawing effects of the ortho-fluoro and ortho-trifluoromethyl substituents, combined with the inherent activation of the α-haloketone motif, create a potent and precise tool for organic synthesis. Its utility in constructing complex, biologically relevant heterocyclic scaffolds and its application as a covalent modifier in chemical biology underscore its importance for researchers, scientists, and drug development professionals. A thorough understanding of its electronic properties and reaction mechanisms is the key to unlocking its full synthetic potential.

References

  • Al-Zaydi, K. M. (2013). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 18(6), 6779-6869. Available at: [Link]

  • Wikipedia. (2023). α-Halo ketone. Retrieved from [Link]

  • Wikipedia. (2023). Electrophilic aromatic directing groups. Retrieved from [Link]

  • Bohl, C. A., & Tice, C. M. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 18(7), 1234. Available at: [Link]

  • Naidoo, K. J. (2018). Nucleophilic substitution reactions of α-haloketones: A computational study. University of Pretoria. Available at: [Link]

  • Chemistry LibreTexts. (2021). 17.3: Halogenation of Aldehydes and Ketones. Retrieved from [Link]

  • Smith, R. C., et al. (2020). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega, 5(31), 19576–19585. Available at: [Link]

  • Vitillo, J. G., et al. (2016). Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. Inorganic Chemistry, 55(17), 8766–8777. Available at: [Link]

  • Tressler, C. M., & Zondlo, N. J. (2024). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Pharmaceuticals, 17(3), 281. Available at: [Link]

  • Allfluoro Pharmaceutical Co., Ltd. (n.d.). This compound. Retrieved from [Link]

  • Oakwood Chemical. (2021). Advances in the Development of Trifluoromethoxylation Reagents. Retrieved from [Link]

  • Organic Syntheses. (n.d.). TRIFLUOROMETHYLATION OF 4-BROMO-3-OXO-Δ4-STEROIDS. Retrieved from [Link]

  • Organic Chemistry Portal. (2022). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Retrieved from [Link]

  • Organic Syntheses. (n.d.). PHENACYL BROMIDE. Retrieved from [Link]

  • Jangid, D., & Dhadda, S. (2019). Phenacyl Bromide: An Organic Intermediate for Synthesis of Five- and Six-Membered Bioactive Heterocycles. Heterocycles, 99(1), 1-25. Available at: [Link]

  • ResearchGate. (2019). (PDF) Phenacyl Bromide: An Organic Intermediate for Synthesis of Five- and Six-Membered Bioactive Heterocycles. Retrieved from [Link]

  • Google Patents. (2023). CN115784896A - Preparation method of 2-bromo-6-fluoroaniline.

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Methodological & Application

Application Note: Synthesis of Novel 2-Amino-4-[2-fluoro-6-(trifluoromethyl)phenyl]thiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Thiazole derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous pharmacologically active compounds.[1][2] The thiazole ring is a key component in natural products like vitamin B1 (thiamine) and in a variety of synthetic drugs with applications ranging from antibacterial and antifungal to anticancer agents.[3][4][5] The incorporation of fluorine atoms and trifluoromethyl groups into these heterocyclic structures can significantly enhance their pharmacological properties, including metabolic stability, membrane permeability, and binding affinity.[6][7][8] This application note provides a detailed protocol for the synthesis of a novel fluorinated thiazole derivative, 2-amino-4-[2-fluoro-6-(trifluoromethyl)phenyl]thiazole, utilizing 2-Fluoro-6-(trifluoromethyl)phenacyl bromide as a key starting material. This synthesis is achieved through the well-established Hantzsch thiazole synthesis, a reliable and high-yielding method for constructing the thiazole ring.[9][10][11]

Principle of the Method: The Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic condensation reaction that involves the cyclization of an α-haloketone with a thioamide-containing compound, most commonly thiourea, to form a thiazole ring.[11][12][13] The reaction proceeds through a multi-step mechanism that begins with a nucleophilic attack of the sulfur atom from thiourea on the electrophilic carbon of the α-haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.[9][14] The aromaticity of the final product serves as a thermodynamic driving force for the reaction.[15]

In this protocol, this compound, a specialized α-haloketone, reacts with thiourea. The presence of the electron-withdrawing fluorine and trifluoromethyl groups on the phenyl ring enhances the electrophilicity of the carbonyl carbon, facilitating the initial nucleophilic attack and promoting the reaction.[16]

Experimental Protocol

Materials and Reagents
  • This compound (C₉H₅BrF₄O, MW: 285.03 g/mol )[17]

  • Thiourea (CH₄N₂S, MW: 76.12 g/mol )

  • Ethanol (Absolute)

  • Sodium Bicarbonate (NaHCO₃)

  • Deionized Water

  • Ethyl Acetate

  • Hexane

  • Silica Gel (for column chromatography, 200-400 mesh)[18]

  • Standard laboratory glassware (round-bottom flask, condenser, beaker, Buchner funnel, etc.)

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Melting point apparatus

  • NMR spectrometer

  • Mass spectrometer

Safety Precautions
  • This compound and phenacyl bromides, in general, are lachrymators and toxic by inhalation, ingestion, and skin absorption. [19][20] Handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[21][22][23]

  • Avoid inhalation of dust and vapors.[19][21]

  • In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.[21][23]

  • Consult the Safety Data Sheet (SDS) for all reagents before use.[21][22][23]

Step-by-Step Synthesis Procedure
  • Reaction Setup:

    • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 g, 3.51 mmol) in 20 mL of absolute ethanol.

    • To this solution, add thiourea (0.32 g, 4.21 mmol, 1.2 equivalents). Using a slight excess of thiourea helps to ensure the complete consumption of the limiting α-haloketone.[15]

    • Attach a reflux condenser to the flask.

  • Reaction Execution:

    • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) with vigorous stirring.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 30:70 v/v). The reaction is typically complete within 3-4 hours.

  • Work-up and Isolation:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction. This will cause the product to precipitate.[9]

    • Collect the precipitate by vacuum filtration using a Buchner funnel.

    • Wash the crude product with cold deionized water to remove any remaining salts and unreacted thiourea.

    • Allow the product to air-dry.

  • Purification:

    • For higher purity, the crude product can be purified by column chromatography on silica gel.[24]

    • Prepare a slurry of silica gel in hexane and pack the column.

    • Dissolve the crude product in a minimal amount of ethyl acetate and load it onto the column.

    • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 40%).

    • Collect the fractions containing the desired product (monitored by TLC).

    • Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 2-amino-4-[2-fluoro-6-(trifluoromethyl)phenyl]thiazole as a solid.

Characterization of the Final Product

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques.

Parameter Expected Result
Appearance Off-white to pale yellow solid
Yield 75-85%
Melting Point To be determined experimentally
¹H NMR Expect characteristic peaks for aromatic protons and the thiazole ring proton. The -NH₂ protons may appear as a broad singlet.
¹³C NMR Expect distinct signals for the carbons of the thiazole ring and the substituted phenyl ring.
Mass Spec (m/z) Expected molecular ion peak corresponding to the product's molecular weight.[25][26]

Visualizing the Process

Synthesis Workflow

G cluster_start Starting Materials cluster_proc Process cluster_end Final Product A This compound C Hantzsch Condensation (Ethanol, Reflux) A->C B Thiourea B->C D Neutralization (aq. NaHCO3) C->D E Filtration & Washing D->E F Purification (Column Chromatography) E->F G 2-Amino-4-[2-fluoro-6-(trifluoromethyl)phenyl]thiazole F->G

Caption: Workflow for the synthesis of the target thiazole derivative.

Hantzsch Thiazole Synthesis Mechanism

reaction_mechanism Reagents Thiourea + this compound Intermediate1 Nucleophilic Attack (SN2) Reagents->Intermediate1 Step 1 Intermediate2 Cyclization Intermediate1->Intermediate2 Step 2 Intermediate3 Dehydration Intermediate2->Intermediate3 Step 3 Product 2-Amino-4-[2-fluoro-6-(trifluoromethyl)phenyl]thiazole Intermediate3->Product Final Step

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

Discussion and Conclusion

This application note details a robust and efficient protocol for the synthesis of 2-amino-4-[2-fluoro-6-(trifluoromethyl)phenyl]thiazole. The Hantzsch synthesis provides a straightforward route to this and other structurally related thiazole derivatives. The presence of the fluoro and trifluoromethyl substituents on the phenyl ring makes this compound a promising candidate for further investigation in drug discovery programs, potentially leading to the development of new therapeutic agents. The detailed step-by-step procedure, including safety precautions and characterization guidelines, should enable researchers to successfully synthesize and evaluate this novel compound.

References

  • Banu, D. et al. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 26(21), 6468. Available at: [Link]

  • Chem Help Asap. Hantzsch Thiazole Synthesis. Available at: [Link]

  • Jadhav, S. D. et al. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Bio-enviromental and Plant Sciences, 13(2), 69-82. Available at: [Link]

  • SynArchive. Hantzsch Thiazole Synthesis. Available at: [Link]

  • Organic Chemistry Portal. Thiazole synthesis. Available at: [Link]

  • Chem Help Asap. (2019). synthesis of thiazoles. YouTube. Available at: [Link]

  • CUTM Courseware. Thiazole. Available at: [Link]

  • Wikipedia. Thiazole. Available at: [Link]

  • ResearchGate. Hantzsch synthesis of thiazole from α-haloketones and thioamides. Available at: [Link]

  • Chem Help Asap. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube. Available at: [Link]

  • Taylor & Francis Online. (2020). Review of the synthesis and biological activity of thiazoles. Phosphorus, Sulfur, and Silicon and the Related Elements, 196(1), 1-18. Available at: [Link]

  • Carl Roth. Phenacyl bromide 109980 - Safety Data Sheet. Available at: [Link]

  • Frontiers in Chemistry. (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Frontiers in Chemistry, 10, 954285. Available at: [Link]

  • ResearchGate. Reaction mechanism of Hantzsch thiazole synthesis. Available at: [Link]

  • ResearchGate. Review on Synthesis of Thiazole Derivatives from α-Halo- ketones and Thiourea or N-Substituted Thiourea. Available at: [Link]

  • Purkh. (2018). Pyrano[2,3-D]Thiazole: Synthesis. To Chemistry Journal, 1(2). Available at: [Link]

  • PubMed Central. (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Frontiers in Chemistry, 10, 954285. Available at: [Link]

  • PubMed Central. (2011). Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. ACS Combinatorial Science, 13(4), 366-371. Available at: [Link]

  • Der Pharma Chemica. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(2), 181-184. Available at: [Link]

  • PubMed Central. (2023). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. Molecules, 28(14), 5418. Available at: [Link]

  • National Institutes of Health. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules, 27(12), 3897. Available at: [Link]

  • Universal Print. (2018). Synthesis and Evaluation of 2-Aminothiazole Derivative. Journal of Drug Delivery and Therapeutics, 8(5), 133-136. Available at: [Link]

  • MDPI. (2024). Synthesis and Tribological Properties of Multifunctional Nitrogen-Containing Heterocyclic Dialkyl Dithiocarbamate Derivatives. Molecules, 29(2), 481. Available at: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. Available at: [Link]

  • SIELC Technologies. Separation of Thiazole on Newcrom R1 HPLC column. Available at: [Link]

  • Asian Journal of Chemistry. (2010). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry, 22(5), 3435-3441. Available at: [Link]

  • ResearchGate. (2018). Synthesis and Evaluation of Some Novel 2-Amino-4-Aryl Thiazoles for Antitubercular Activity. Journal of Heterocyclic Chemistry, 55(3), 769-774. Available at: [Link]

  • Arabian Journal of Chemistry. (2022). Fluorinated azole anticancer drugs: Synthesis, elaborated structure elucidation and docking studies. Arabian Journal of Chemistry, 15(2), 103559. Available at: [Link]

  • Semantic Scholar. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules, 27(12), 3897. Available at: [Link]

  • SciSpace. (2022). (Open Access) Fluorinated azole anticancer drugs: Synthesis, elaborated structure elucidation and docking studies. Arabian Journal of Chemistry, 15(2), 103559. Available at: [Link]

  • Semantic Scholar. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1431. Available at: [Link]

  • Google Patents. (1991). FR2656610A1 - 2-AMINO-4-PHENYL THIAZOLE DERIVATIVES, PROCESS FOR PREPARING THEM AND THEIR THERAPEUTIC APPLICATION.
  • Semantic Scholar. (2022). Catalytic derivatization of 2-Aminobenzo[d]thiazole for observing antibacterial activity and in silico analysis. Results in Chemistry, 4, 100305. Available at: [Link]

  • The Royal Society of Chemistry. (2014). Synthesis and biological evaluation of a triazole-based library of pyrido[2,3-d]pyrimidines as FGFR3 tyrosine kinase inhibitors. MedChemComm, 5(9), 1361-1367. Available at: [Link]

  • Allfluoro pharmaceutical co .ltd. This compound,223785-85-1. Available at: [Link]

Sources

Application Notes and Protocols for Nucleophilic Substitution Reactions with 2-Fluoro-6-(trifluoromethyl)phenacyl bromide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Synthetic Versatility with a Fluorinated Phenacyl Bromide

2-Fluoro-6-(trifluoromethyl)phenacyl bromide is a highly versatile and reactive building block in modern organic synthesis. Its unique trifluoromethyl and fluoro-substituted aromatic ring system, coupled with the inherent reactivity of the α-bromoketone moiety, makes it a valuable precursor for the synthesis of a diverse range of complex molecules. The strong electron-withdrawing nature of the ortho-fluoro and trifluoromethyl groups significantly enhances the electrophilicity of both the carbonyl carbon and the adjacent methylene carbon, rendering the compound highly susceptible to nucleophilic attack. This heightened reactivity, primarily following an SN2 pathway, allows for the efficient formation of new carbon-nitrogen, carbon-sulfur, carbon-oxygen, and carbon-carbon bonds.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing this compound in various nucleophilic substitution reactions. The protocols detailed herein are designed to be self-validating, with an emphasis on explaining the rationale behind experimental choices to ensure reproducibility and success.

Molecular Reactivity: An Electronically Activated System

The reactivity of this compound is dominated by the electron-deficient nature of the phenacyl system. The ortho-fluoro and -trifluoromethyl substituents exert strong inductive and mesomeric effects, which have profound implications for the reaction mechanism and rate.

dot graph "Reactivity_Diagram" { rankdir="LR"; node [shape=box, style=rounded]; A [label="this compound"]; B [label="Nucleophile (Nu⁻)"]; C [label="SN2 Transition State"]; D [label="Substituted Product"]; E [label="Bromide Ion (Br⁻)"];

} enddot Figure 1: Conceptual diagram illustrating the key electronic factors influencing the reactivity of this compound in SN2 reactions.

Safety and Handling Precautions

This compound is a corrosive and lachrymatory substance that must be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Mandatory PPE:

  • Nitrile or neoprene gloves

  • Chemical splash goggles

  • Face shield

  • Chemical-resistant laboratory coat

Handling Procedures:

  • Avoid inhalation of dust or vapors.

  • Prevent contact with skin and eyes.

  • In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.

  • Spills should be absorbed with an inert material (e.g., vermiculite) and disposed of as hazardous chemical waste.

Protocols for Nucleophilic Substitution Reactions

The following sections provide detailed, step-by-step protocols for the reaction of this compound with various classes of nucleophiles.

Protocol 1: Synthesis of N-Aryl/Alkyl Amines

The reaction of this compound with primary or secondary amines provides a straightforward route to α-amino ketones, which are valuable intermediates in medicinal chemistry. To mitigate the common side reaction of dialkylation, it is often advantageous to use a slight excess of the amine nucleophile.

dot graph "Amine_Alkylation_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fillcolor="#F1F3F4"]; start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; reagents [label="Dissolve Amine (1.1 eq) and Base (1.2 eq)\nin Aprotic Solvent (e.g., CH3CN)"]; add_substrate [label="Add this compound (1.0 eq)\ndropwise at 0 °C"]; reaction [label="Stir at Room Temperature\n(Monitor by TLC)"]; workup [label="Quench with Water\nExtract with Ethyl Acetate"]; purification [label="Column Chromatography\n(Silica Gel)"]; product [label="N-Substituted-2-amino-1-(2-fluoro-6-(trifluoromethyl)phenyl)ethan-1-one", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

} enddot Figure 2: General workflow for the N-alkylation reaction.

Materials:

  • This compound (1.0 mmol)

  • Primary or secondary amine (e.g., aniline, benzylamine, morpholine) (1.1 mmol)

  • Triethylamine (Et3N) or potassium carbonate (K2CO3) (1.2 mmol)

  • Acetonitrile (CH3CN) or Tetrahydrofuran (THF), anhydrous (10 mL)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.1 mmol) and the base (1.2 mmol) in the chosen anhydrous solvent (10 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve this compound (1.0 mmol) in a minimal amount of the same anhydrous solvent and add it dropwise to the cooled amine solution over 10-15 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO3 solution (20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

Expected Outcome and Characterization: The product will be the corresponding N-substituted 2-amino-1-(2-fluoro-6-(trifluoromethyl)phenyl)ethan-1-one. Characterization can be performed using NMR spectroscopy and mass spectrometry.

Technique Expected Observations
¹H NMR Appearance of new signals corresponding to the protons of the introduced amine moiety. A singlet for the methylene protons (CH₂) adjacent to the carbonyl and nitrogen, typically in the range of 3.5-4.5 ppm.
¹³C NMR Appearance of new signals for the carbons of the amine substituent.
Mass Spec. Molecular ion peak corresponding to the expected mass of the product.
Protocol 2: Synthesis of Thioethers

The reaction with thiol nucleophiles proceeds readily to furnish α-thio ketones. The use of a non-nucleophilic base is crucial to deprotonate the thiol without competing in the substitution reaction.

Materials:

  • This compound (1.0 mmol)

  • Thiol (e.g., thiophenol, benzyl mercaptan) (1.05 mmol)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.1 mmol) or Potassium Carbonate (K2CO3) (1.5 mmol)

  • Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF) (10 mL)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and under an inert atmosphere, suspend the base (NaH or K2CO3) in the anhydrous solvent (5 mL).

  • Dissolve the thiol (1.05 mmol) in the anhydrous solvent (5 mL) and add it dropwise to the base suspension at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the thiolate.

  • Dissolve this compound (1.0 mmol) in the anhydrous solvent (5 mL) and add it dropwise to the thiolate solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH4Cl solution.

  • Extract the product with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with water (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Expected Outcome and Characterization: The product is the corresponding 2-(organothio)-1-(2-fluoro-6-(trifluoromethyl)phenyl)ethan-1-one.

Technique Expected Observations
¹H NMR A characteristic singlet for the methylene protons (CH₂) adjacent to the carbonyl and sulfur, typically in the range of 4.0-4.8 ppm.
¹³C NMR A signal for the methylene carbon (CH₂) bonded to sulfur.
Mass Spec. Molecular ion peak confirming the mass of the thioether product.
Protocol 3: Hantzsch Thiazole Synthesis

This classical multicomponent reaction provides a facile route to substituted thiazoles, which are prevalent motifs in many biologically active compounds.[1]

Materials:

  • This compound (1.0 mmol)

  • Thiourea or a substituted thioamide (1.1 mmol)

  • Ethanol (15 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and the thioamide (1.1 mmol) in ethanol (15 mL).

  • Heat the mixture to reflux and maintain for 2-4 hours. A precipitate may form as the reaction progresses.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate has formed, collect the solid by vacuum filtration. If no precipitate is present, slowly add saturated aqueous NaHCO3 solution to neutralize the hydrobromide salt and induce precipitation.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Expected Outcome and Characterization: The product is a 2-amino-4-(2-fluoro-6-(trifluoromethyl)phenyl)thiazole derivative.

Technique Expected Observations
¹H NMR A characteristic singlet for the C5-proton of the thiazole ring. Signals corresponding to the substituents on the thiazole ring.
¹³C NMR Signals corresponding to the carbons of the thiazole ring.
Mass Spec. Molecular ion peak for the synthesized thiazole.
Protocol 4: C-Alkylation of Active Methylene Compounds

The reaction with enolates generated from active methylene compounds, such as diethyl malonate, allows for the formation of a new carbon-carbon bond.[2]

Materials:

  • This compound (1.0 mmol)

  • Diethyl malonate (1.1 mmol)

  • Sodium ethoxide (NaOEt) (1.1 mmol, freshly prepared or commercial solution)

  • Anhydrous ethanol (15 mL)

  • Dilute hydrochloric acid (HCl)

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere, prepare a solution of sodium ethoxide in anhydrous ethanol or use a commercial solution (1.1 mmol).

  • Cool the solution to 0 °C and add diethyl malonate (1.1 mmol) dropwise.

  • Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the enolate.

  • Dissolve this compound (1.0 mmol) in anhydrous ethanol (5 mL) and add it dropwise to the enolate solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture and neutralize with dilute HCl.

  • Remove the ethanol under reduced pressure.

  • Add water (20 mL) to the residue and extract with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous MgSO4, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Expected Outcome and Characterization: The product is diethyl 2-(2-(2-fluoro-6-(trifluoromethyl)phenyl)-2-oxoethyl)malonate.

Technique Expected Observations
¹H NMR A characteristic triplet for the methine proton of the malonate moiety coupled to the adjacent methylene protons. Signals for the methylene protons adjacent to the carbonyl group.
¹³C NMR Signals for the carbonyl carbons of the ester and ketone, and the methine and methylene carbons of the newly formed fragment.
Mass Spec. Molecular ion peak corresponding to the alkylated malonate product.

Troubleshooting and Mechanistic Considerations

Common Issues and Solutions:

Problem Potential Cause Suggested Solution
Low Yield Incomplete reactionIncrease reaction time or temperature moderately. Ensure reagents are pure and dry.
Side reactions (e.g., elimination)Use a less hindered, more nucleophilic base. Lower the reaction temperature.
Multiple Products Polyalkylation (with amines)Use an excess of the amine nucleophile.
Impure starting materialPurify the this compound before use.
Difficulty in Purification Products with similar polarityOptimize the eluent system for column chromatography. Consider recrystallization.

dot graph "SN2_Mechanism" { rankdir="LR"; node [shape=plaintext]; "Nu⁻" [label="Nu⁻", fontcolor="#4285F4"]; "Substrate" [label=<

O || Ar-C-CH₂-Br

>]; "Transition_State" [label=<

O || [Nu···CH₂···Br]⁻ | C-Ar

>]; "Product" [label=<

O || Ar-C-CH₂-Nu

>]; "Br⁻" [label="Br⁻", fontcolor="#EA4335"];

} enddot Figure 3: Simplified SN2 reaction mechanism for nucleophilic substitution on this compound.

Conclusion

This compound is a powerful and versatile electrophile for the construction of diverse molecular architectures. The protocols outlined in these application notes provide a solid foundation for its use in nucleophilic substitution reactions. By understanding the underlying principles of its reactivity and adhering to the detailed experimental procedures, researchers can effectively leverage this building block in their synthetic endeavors, particularly in the fields of drug discovery and materials science.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
  • Hantzsch, A. R. (1887). Ueber die Bildung von Thiazolen aus α-Halogenketonen und Thioamiden. Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.
  • Bradsher, C. K. (1946). The Hantzsch Synthesis. Chemical Reviews, 38(3), 447-499.
  • House, H. O. (1972). Modern Synthetic Reactions. W. A. Benjamin, Inc.
  • March, J. (1992). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.
  • Stowell, J. C. (1991). Carbanions in Organic Synthesis. John Wiley & Sons.

Sources

The Strategic Application of 2-Fluoro-6-(trifluoromethyl)phenacyl Bromide in Medicinal Chemistry: A Guide to Synthesis and Application

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Novel Bioactive Scaffolds

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a proven method for enhancing pharmacological properties. The unique electronic nature of fluorine can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] 2-Fluoro-6-(trifluoromethyl)phenacyl bromide emerges as a highly valuable and reactive building block for the synthesis of complex, fluorinated heterocyclic compounds. Its utility lies in the convergence of three key structural features: a reactive α-bromoketone, a fluorine atom, and a trifluoromethyl group on the phenyl ring. This combination not only activates the molecule for a range of chemical transformations but also pre-installs fluorine moieties that are often desirable in lead candidates.

This comprehensive guide provides detailed application notes and protocols for the effective use of this compound in medicinal chemistry. We will delve into its synthesis, reactivity, and application in constructing bioactive heterocycles, with a particular focus on the renowned Hantzsch thiazole synthesis. Furthermore, we will explore the potential of the resulting scaffolds as inhibitors of key biological targets, such as vascular endothelial growth factor receptor 2 (VEGFR-2), a critical player in tumor angiogenesis.

Chemical Properties and Reactivity Profile

This compound (MW: 285.03 g/mol ; CAS: 223785-85-1) is a solid at room temperature and should be handled with care due to its lachrymatory nature. The molecule's reactivity is dominated by the electrophilic α-carbon, which is readily susceptible to nucleophilic attack, leading to the displacement of the bromide ion. The presence of the electron-withdrawing trifluoromethyl and fluoro groups on the phenyl ring further enhances the electrophilicity of the carbonyl carbon and the adjacent methylene carbon, making it a highly efficient alkylating agent.

This building block can participate in a variety of chemical reactions, including:

  • Nucleophilic Substitution Reactions: The bromide is an excellent leaving group, allowing for facile reaction with a wide range of nucleophiles such as amines, thiols, and carbanions.

  • Heterocycle Formation: It is an ideal precursor for the synthesis of various five- and six-membered heterocyclic rings, which are prevalent in many biologically active molecules.

  • Oxidation and Reduction: The ketone functionality can be further manipulated through oxidation or reduction to introduce additional chemical diversity.

Core Application: Synthesis of Bioactive Thiazoles via Hantzsch Synthesis

The Hantzsch thiazole synthesis is a cornerstone reaction in heterocyclic chemistry and a primary application for this compound. This reaction involves the condensation of an α-haloketone with a thioamide-containing compound, such as thiourea or a substituted thioamide, to yield a thiazole ring. Thiazole moieties are present in numerous FDA-approved drugs and are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Mechanistic Rationale

The reaction proceeds through a well-established mechanism. The sulfur atom of the thiourea acts as a nucleophile, attacking the electrophilic α-carbon of the phenacyl bromide and displacing the bromide ion. This is followed by an intramolecular cyclization where the nitrogen atom of the thiourea attacks the carbonyl carbon. The final step is a dehydration event that leads to the formation of the aromatic thiazole ring. The electron-withdrawing nature of the fluoro and trifluoromethyl groups on the phenyl ring of the starting material can accelerate the initial nucleophilic attack, often leading to high reaction efficiency.

Experimental Protocols

Protocol 1: Synthesis of 4-(2-Fluoro-6-(trifluoromethyl)phenyl)thiazol-2-amine

This protocol details the synthesis of a core 2-aminothiazole scaffold, a versatile intermediate for further functionalization.

Materials:

  • This compound (1.0 eq)

  • Thiourea (1.2 eq)

  • Ethanol (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and thiourea (1.2 eq).

  • Add anhydrous ethanol to the flask to achieve a concentration of approximately 0.2 M with respect to the phenacyl bromide.

  • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and stir vigorously.

  • Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the mobile phase). The reaction is typically complete within 3-5 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add ethyl acetate and a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 4-(2-Fluoro-6-(trifluoromethyl)phenyl)thiazol-2-amine.

Expected Outcome:

The product is typically an off-white to pale yellow solid. The yield can be expected to be in the range of 80-95% based on similar reactions. Characterization should be performed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity.

Protocol 2: Synthesis of the Precursor - this compound

This protocol describes the synthesis of the title building block from its corresponding acetophenone.

Materials:

  • 2-Fluoro-6-(trifluoromethyl)acetophenone (1.0 eq)

  • Bromine (1.05 eq)

  • Glacial acetic acid

  • Dropping funnel

  • Ice bath

  • Magnetic stirrer

  • Round-bottom flask

Procedure:

  • Dissolve 2-Fluoro-6-(trifluoromethyl)acetophenone (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stir bar and a dropping funnel.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add a solution of bromine (1.05 eq) in glacial acetic acid from the dropping funnel to the stirred solution. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Carefully pour the reaction mixture into a beaker containing ice-water.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove acetic acid and any remaining bromine.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol or hexane to yield pure this compound.

Safety Note: Bromine is highly corrosive and toxic. This procedure should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Application in Drug Discovery: Targeting VEGFR-2 in Cancer Therapy

Derivatives of the 4-(2-fluoro-6-(trifluoromethyl)phenyl)thiazole scaffold have shown significant promise as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. One of the most important targets in cancer therapy is Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[2][3]

The general structure of these inhibitors often features the fluorinated thiazole core, which can be further elaborated with various substituents to optimize binding affinity and selectivity for the ATP-binding site of VEGFR-2.

Representative Biological Data

While specific data for derivatives of this compound are proprietary or dispersed in literature, the following table presents representative data for closely related fluorinated thiazole derivatives as VEGFR-2 inhibitors to illustrate the potential of this chemical space.

Compound IDStructureVEGFR-2 IC₅₀ (nM)Reference
A 4-(4-chlorophenyl)thiazole derivative51.09[2]
B 4-(3-fluorophenyl)thiazole derivative800[3]
C N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide7400 (Abl kinase)[4]

This table is for illustrative purposes and showcases the activity of related compounds.

VEGFR-2 Signaling Pathway and Inhibition

The binding of VEGF to its receptor, VEGFR-2, triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This initiates a downstream signaling cascade involving key pathways like RAS/RAF/MEK/ERK and PI3K/Akt, ultimately leading to endothelial cell proliferation, migration, and survival, which are essential for angiogenesis.

Inhibitors based on the 4-(2-fluoro-6-(trifluoromethyl)phenyl)thiazole scaffold are designed to compete with ATP for binding to the kinase domain of VEGFR-2, thereby preventing its activation and blocking the downstream signaling events that drive angiogenesis.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 P_VEGFR2 P-VEGFR-2 VEGFR2->P_VEGFR2 Dimerization & Autophosphorylation RAS RAS P_VEGFR2->RAS PI3K PI3K P_VEGFR2->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis (Proliferation, Migration, Survival) ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Inhibitor 4-(2-Fluoro-6-(trifluoromethyl)phenyl) thiazole Derivative Inhibitor->P_VEGFR2 Inhibits (ATP Competition)

Figure 1: Simplified representation of the VEGFR-2 signaling pathway and the mechanism of inhibition by a thiazole-based inhibitor.

Conclusion and Future Perspectives

This compound stands out as a powerful and versatile building block for the synthesis of medicinally relevant fluorinated heterocycles. The protocols and application notes provided herein offer a solid foundation for researchers and drug development professionals to harness its potential. The straightforward access to complex thiazole scaffolds, coupled with their demonstrated potential as kinase inhibitors, underscores the value of this reagent in the ongoing quest for novel therapeutics. Future explorations could involve expanding the repertoire of heterocyclic systems synthesized from this building block and employing it in diversity-oriented synthesis to generate novel compound libraries for high-throughput screening against a broader range of biological targets.

References

  • El-Sayed, N. F., et al. (2022). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. Molecules, 27(17), 5643. [Link]

  • Nan, X., et al. (2023). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2247183. [Link]

  • Vemula, R., et al. (2023). Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). RSC Medicinal Chemistry, 14(7), 1235-1259. [Link]

  • Nan, X., et al. (2023). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2247183. [Link]

  • Al-Ostoot, F. H., et al. (2021). Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety. Molecules, 26(23), 7338. [Link]

  • Gieraltowska, P., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Pharmaceuticals, 15(1), 92. [Link]

  • Zhao, P., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2389182. [Link]

  • El-Sayed, N., et al. (2022). New series of VEGFR-2 inhibitors and apoptosis enhancers. Drug Design, Development and Therapy, 16, 597-619. [Link]

  • Kocabas, E., & Sirit, A. B. (2010). A rapid and high-yielding synthesis of thiazoles and aminothiazoles using tetrabutylammonium salts. HETEROCYCLES, 81(12), 2849-2856. [Link]

  • Zhang, Y., et al. (2020). Design, synthesis and biological evaluation of 4-aryl-5-aminoalkyl-thiazole-2-amines derivatives as ROCK II inhibitors. Bioorganic & Medicinal Chemistry, 28(19), 115683. [Link]

  • El-Gazzar, M. G., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(6), 1449. [Link]

  • El-Damasy, A. K., et al. (2021). Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition. Molecules, 26(23), 7339. [Link]

  • Khan, K. M., et al. (2021). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega, 6(5), 3848-3862. [Link]

  • Patel, H. M., et al. (2014). Retracted Article: Design and synthesis of VEGFR-2 tyrosine kinase inhibitors as potential anticancer agents by virtual based screening. RSC Advances, 4(109), 64098-64110. [Link]

  • Ali, I., et al. (2018). Synthesis of novel N-heteroarylphenyl trifluoroacetamide derivatives under thermal and microwave conditions. Journal of the Iranian Chemical Society, 15(11), 2545-2555. [Link]

  • Kumar, V., et al. (2023). Synthesis, Spectral and Biological Evaluation of 4-Phenylthiazol-2-amine. International Journal of Applied Science and Technology, 6(1), 1-5. [Link]

  • Gieraltowska, P., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Pharmaceuticals, 15(1), 92. [Link]

Sources

Troubleshooting & Optimization

managing hydrobromic acid byproduct in phenacyl bromide reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Managing Hydrobromic Acid Byproduct

Welcome to the Technical Support Center for scientists and professionals engaged in phenacyl bromide reactions. This guide, curated by a Senior Application Scientist, provides in-depth troubleshooting and frequently asked questions to navigate the challenges associated with the hydrobromic acid (HBr) byproduct generated during the α-bromination of acetophenone and its derivatives. Our focus is on ensuring high product purity, yield, and process safety.

Frequently Asked Questions (FAQs)

Q1: Why is the removal of HBr byproduct crucial in phenacyl bromide synthesis?

A1: The hydrobromic acid (HBr) generated during the bromination of acetophenone is a strong acid that can significantly impact the quality and stability of the final product.[1][2] If not effectively removed, residual HBr can:

  • Cause Discoloration: Phenacyl bromide is typically a white to yellowish crystalline solid. The presence of HBr can lead to the formation of colored impurities, often described as a brownish or yellow hue, which can be difficult to remove in later stages.[1][2]

  • Promote Side Reactions: As a strong acid, HBr can catalyze side reactions, such as the decomposition of the desired product or the formation of undesired byproducts, leading to a lower yield and purity.[1]

  • Affect Downstream Reactions: Phenacyl bromide is a versatile intermediate used in the synthesis of various heterocyclic compounds and as a protecting group.[3][4] Residual HBr can interfere with subsequent nucleophilic substitution reactions by protonating the nucleophile or reacting with acid-sensitive functional groups.

Q2: What are the primary methods for removing HBr after the reaction is complete?

A2: The most common and effective methods for removing HBr involve aqueous workup procedures. These include:

  • Washing with Water: This is the simplest method to remove the bulk of the HBr. Since phenacyl bromide has low solubility in cold water, several washes with cold water can effectively remove the acid with minimal product loss.[1]

  • Washing with a Mild Base: A dilute aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), is highly effective at neutralizing the HBr to form sodium bromide (NaBr), which is readily soluble in water.[5]

  • Combined Washing Strategy: A common and robust workup involves sequential washes with water, then a dilute basic solution, followed by a final wash with brine (saturated NaCl solution) to aid in the separation of the organic and aqueous layers and minimize the water content in the organic phase.

Q3: Can I use a stronger base like sodium hydroxide (NaOH) for neutralization?

A3: While a strong base like NaOH will effectively neutralize HBr, its use is generally discouraged in the workup of phenacyl bromide synthesis. The high basicity of NaOH can promote side reactions, such as hydrolysis of the phenacyl bromide or aldol-type condensation reactions, leading to a decrease in product yield and purity. It is best to use a milder base like sodium bicarbonate.

Troubleshooting Guide

Issue 1: Persistent Yellow or Brown Color in the Final Product
  • Cause: This is a classic sign of residual hydrobromic acid.[1][2] Even trace amounts of HBr can cause the product to discolor over time.

  • Solution:

    • Thorough Washing: Ensure the aqueous washes are performed until the aqueous layer is neutral. You can test the pH of the final aqueous wash with pH paper.

    • Recrystallization: If the product is already isolated and discolored, recrystallization is the most effective purification method. Methanol or ethanol are commonly used solvents for recrystallizing phenacyl bromide.[1][6]

    • Activated Carbon Treatment: During recrystallization, a small amount of activated carbon can be added to the hot solution to adsorb colored impurities. The carbon is then removed by hot filtration.

Issue 2: Formation of a Stable Emulsion During Aqueous Workup
  • Cause: Emulsions are stable mixtures of organic and aqueous layers that fail to separate. They are often caused by the presence of fine solid particles, high concentrations of dissolved substances, or vigorous shaking.[7][8]

  • Troubleshooting Steps:

Technique Principle Protocol
Patience Allows droplets to coalesce naturally.Let the separatory funnel stand undisturbed for 10-20 minutes. Gentle swirling can sometimes help.[8]
Salting Out Increases the ionic strength of the aqueous layer, forcing the separation of the organic phase.Add a saturated solution of sodium chloride (brine) or solid NaCl to the separatory funnel and gently swirl.[7][9]
Filtration Removes fine solid particles that may be stabilizing the emulsion.Filter the entire emulsified mixture through a pad of Celite®. The filtrate should separate into two distinct layers.[10]
Solvent Addition A small amount of a different solvent can alter the interfacial tension and break the emulsion.Add a small volume of ethanol or methanol and gently swirl.[9]

Experimental Protocols

Protocol 1: Standard Aqueous Workup for HBr Removal
  • Initial Quench: After the reaction is deemed complete by TLC, cool the reaction mixture to room temperature.

  • Transfer: Transfer the reaction mixture to a separatory funnel. If the reaction was performed in a water-miscible solvent like acetic acid, it may be necessary to first dilute the mixture with a water-immiscible organic solvent such as diethyl ether or ethyl acetate.

  • Water Wash: Add an equal volume of cold deionized water to the separatory funnel. Gently invert the funnel several times, venting frequently to release any pressure. Allow the layers to separate and discard the aqueous layer.

  • Bicarbonate Wash: Add a half volume of a 5% aqueous sodium bicarbonate solution. Invert the funnel gently and vent frequently, as CO₂ gas will be evolved. Continue until no more gas is produced. Separate and discard the aqueous layer.

  • Brine Wash: Wash the organic layer with an equal volume of saturated sodium chloride solution (brine). This helps to remove residual water from the organic layer.

  • Drying and Concentration: Separate the organic layer and dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄). Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude phenacyl bromide.

Protocol 2: Quantitative Analysis of Residual Bromide

To ensure the complete removal of HBr, a quantitative analysis of bromide ions in the final product can be performed.

  • Sample Preparation: Accurately weigh a sample of the purified phenacyl bromide and dissolve it in a suitable organic solvent.

  • Extraction: Extract the organic solution with deionized water. The bromide ions from any residual HBr will partition into the aqueous phase.

  • Analysis: Analyze the bromide concentration in the aqueous extract using one of the following methods:

    • Ion Chromatography (IC): A highly sensitive method for the determination of anions like bromide.[11][12]

    • Ion-Selective Electrode (ISE): A potentiometric method that provides a rapid determination of bromide concentration.[13]

    • Spectrophotometry: A colorimetric method based on the reaction of bromide with a reagent to form a colored complex.[14]

Advanced Topics: HBr Scavengers

In certain sensitive reactions where the presence of HBr is highly detrimental, an in-situ HBr scavenger can be employed. These are bases that are soluble in the organic reaction medium and neutralize HBr as it is formed.

  • Non-nucleophilic Bases: Sterically hindered, non-nucleophilic bases such as 2,6-lutidine or proton sponge can be used. However, their cost and potential for side reactions must be considered.

  • Epoxides: Simple epoxides can act as HBr scavengers, reacting with the acid to form a halohydrin. This approach is effective but introduces a new impurity that must be removed.

Visualizing the Workflow

Diagram 1: General Workflow for Phenacyl Bromide Synthesis and HBr Removal

G cluster_reaction Reaction cluster_workup Workup & Purification A Acetophenone + Brominating Agent B Reaction Mixture (Phenacyl Bromide + HBr) A->B Bromination C Aqueous Wash (Water/Bicarbonate) B->C D Separation of Layers C->D E Drying of Organic Layer D->E F Solvent Removal E->F G Crude Phenacyl Bromide F->G H Recrystallization G->H I Pure Phenacyl Bromide H->I

Caption: Workflow for synthesis and purification.

Diagram 2: Troubleshooting Decision Tree for Emulsion Formation

G Start Emulsion Formed Wait Let stand for 10-20 min Start->Wait Separated1 Layers Separated Wait->Separated1 Yes Salt Add Brine / Solid NaCl Wait->Salt No Separated2 Layers Separated Salt->Separated2 Yes Filter Filter through Celite® Salt->Filter No Separated3 Layers Separated Filter->Separated3 Yes Solvent Add small amount of Ethanol Filter->Solvent No Separated4 Layers Separated Solvent->Separated4 Yes Consult Consult Senior Scientist Solvent->Consult No

Caption: Decision tree for breaking emulsions.

References

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Emulsions. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: How to Manage an Emulsion. Retrieved from [Link]

  • NANOLAB. (n.d.). Determination of Bromide in Water: Methods and Importance. Retrieved from [Link]

  • American Public Health Association. (n.d.). Standard Methods for the Examination of Water and Wastewater. Retrieved from [Link]

  • Cowper, R. M., & Davidson, L. H. (1943). Phenacyl bromide. Organic Syntheses, 23, 78. doi:10.15227/orgsyn.023.0078. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 9211: Potentiometric Determination of Bromide in Aqueous Samples with Ion-Selective Electrode. Retrieved from [Link]

  • Eastman Kodak Company. (1993). Bromide ion determination. U.S. Patent No. 5,212,098. Washington, DC: U.S. Patent and Trademark Office.
  • Mitrevski, B., & Stafilov, T. (2019). Determination of Bromide and Bromate Ions in the Presence of Standard Ions by Suppressed Ion Chromatography. Materials Science Forum, 967, 95-101. doi:10.4028/www.scientific.net/MSF.967.95. Available at: [Link]

  • University of York, Department of Chemistry. (n.d.). Problems with extractions. Retrieved from [Link]

  • Chem Reactor. (2024, February 25). Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques [Video]. YouTube. [Link]

  • Marvel, C. S., & Sperry, W. M. (1941). p-Bromophenacyl bromide. Organic Syntheses, 21, 16. doi:10.15227/orgsyn.021.0016. Available at: [Link]

  • (n.d.). Phenyacyl Bromide Synthesis. Scribd. Retrieved from [Link]

  • Dabholkar, S. S. (n.d.). Synthesis of Phenacyl Bromides And Their Imidazole Derivatives. Savitribai Phule Pune University.
  • Al-Zoubi, W., Al-Hamdany, R., & Al-Zaydi, K. (2022). Application of phenacyl bromide analogs as a versatile organic intermediate for the synthesis of heterocyclic compounds via multicomponent reactions. Molecular Diversity, 27(5), 2399–2430. [Link]

  • (n.d.). Application of phenacyl bromide analogs as a versatile organic intermediate for the synthesis of heterocyclic compounds via multicomponent reactions. PubMed. Retrieved from [Link]

Sources

Technical Support Center: Stability and Handling of 2-Fluoro-6-(trifluoromethyl)phenacyl Bromide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Fluoro-6-(trifluoromethyl)phenacyl bromide and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of these highly reactive compounds. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to ensure the success and integrity of your experiments.

The unique structure of this compound, featuring a trifluoromethyl group and a bromine atom, imparts significant reactivity, making it a valuable building block in medicinal chemistry and organic synthesis, particularly for the creation of complex heterocyclic molecules.[1] However, this high reactivity also presents stability challenges. This guide will equip you with the knowledge to anticipate and mitigate these issues, ensuring reproducible and reliable results.

Frequently Asked Questions (FAQs)

Here, we address some of the common queries and concerns that arise when working with this compound derivatives.

Q1: What are the primary factors that contribute to the instability of this compound derivatives?

A1: The instability of these compounds is primarily due to the presence of two key functional groups: the α-bromoketone moiety and the electron-withdrawing trifluoromethyl group on the aromatic ring. The carbonyl group enhances the polarity of the carbon-bromine bond, making the α-carbon highly susceptible to nucleophilic attack.[2] The trifluoromethyl group further increases this electrophilicity through its strong electron-withdrawing inductive effect.[3][4][5] Additionally, these compounds can be sensitive to moisture, light, and heat.

Q2: How do the ortho-fluoro and trifluoromethyl substituents affect the reactivity of the phenacyl bromide?

A2: The ortho-positioning of the fluoro and trifluoromethyl groups introduces significant electronic and steric effects. The strong electron-withdrawing nature of both substituents enhances the electrophilic character of the α-carbon, making it more reactive towards nucleophiles.[1][6] This is beneficial for desired SN2 reactions. However, these groups can also influence the conformational preferences of the molecule, which may affect reaction rates and pathways.

Q3: What are the common decomposition pathways for these derivatives?

A3: Common degradation routes include:

  • Hydrolysis: In the presence of water, the compound can hydrolyze to form 2-fluoro-6-(trifluoromethyl)phenacyl alcohol and hydrobromic acid (HBr). The liberated HBr can further catalyze decomposition.

  • Photochemical Decomposition: α-Haloketones can be sensitive to light, potentially leading to the formation of radical species and subsequent decomposition.[2][7]

  • Reaction with Nucleophiles: Due to their high reactivity, these compounds will readily react with a wide range of nucleophiles, including amines, thiols, and alcohols. While this is often the desired reaction, unintended reactions with trace nucleophiles in solvents or on glassware can lead to impurity formation.

Q4: What are the recommended storage conditions for this compound and its derivatives?

A4: To ensure the longevity and purity of these compounds, strict storage protocols are essential. Based on safety data sheets for analogous compounds, the following conditions are recommended:

ParameterRecommended ConditionRationale
Temperature 2-8 °CReduces the rate of decomposition reactions.
Atmosphere Inert gas (e.g., Argon, Nitrogen)Prevents reaction with atmospheric moisture and oxygen.
Light Amber vial or stored in the darkProtects against photochemical decomposition.[8]
Container Tightly sealed, compatible materialPrevents contamination and reaction with container materials.

Troubleshooting Guides

This section provides detailed troubleshooting for common problems encountered during the synthesis and use of this compound derivatives.

Problem 1: Low Yield or Incomplete Reaction in Nucleophilic Substitution

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of starting material remaining after the expected reaction time.

  • The isolated yield of the desired product is lower than anticipated.

Potential Causes & Solutions:

  • Cause: Insufficiently reactive nucleophile.

    • Solution: Consider using a stronger nucleophile or increasing the reaction temperature. However, be cautious as higher temperatures can promote side reactions.

  • Cause: Steric hindrance from the ortho-substituents.

    • Solution: Prolong the reaction time or use a less sterically hindered nucleophile if possible.

  • Cause: Degradation of the phenacyl bromide derivative.

    • Solution: Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere.

Problem 2: Formation of Multiple Unidentified Byproducts

Symptoms:

  • Complex reaction mixture observed by TLC, NMR, or LC-MS.

  • Difficulty in purifying the desired product.

Potential Causes & Solutions:

  • Cause: Presence of moisture leading to hydrolysis.

    • Solution: Use freshly distilled, anhydrous solvents. Dry all glassware thoroughly before use. Handle the phenacyl bromide derivative in a glovebox or under a stream of inert gas.

  • Cause: Competing elimination or rearrangement reactions.

    • Solution: The acidic α-hydrogen can be abstracted by basic nucleophiles, leading to side reactions like the Favorskii rearrangement.[9] Using a non-basic nucleophile or carefully controlling the stoichiometry of the base can mitigate this. Lowering the reaction temperature may also favor the desired SN2 pathway.

  • Cause: Reaction with solvent.

    • Solution: Avoid using nucleophilic solvents (e.g., alcohols) unless they are intended to be the reactant. Opt for inert solvents like THF, DCM, or acetonitrile.

Problem 3: Discoloration of the Compound During Storage or Reaction

Symptoms:

  • The solid or solution of the phenacyl bromide derivative develops a yellow or brown color over time.

Potential Causes & Solutions:

  • Cause: Decomposition leading to the formation of colored impurities. This is often due to exposure to light or air.

    • Solution: Store the compound according to the recommended conditions (refrigerated, under inert gas, protected from light).[8] If a solution discolors during a reaction, it may indicate decomposition, and the reaction conditions should be re-evaluated.

  • Cause: Formation of HBr during synthesis or decomposition.

    • Solution: During workup after synthesis, ensure all acidic byproducts are thoroughly removed by washing with a mild aqueous base (e.g., saturated sodium bicarbonate solution), followed by water and brine.[10]

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution

This protocol provides a general guideline for reacting this compound with a generic nucleophile (Nu-H).

  • Preparation: Dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool under a stream of inert gas.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the nucleophile (1.1 equivalents) and an anhydrous aprotic solvent (e.g., THF, acetonitrile).

  • Addition of Phenacyl Bromide: Dissolve this compound (1.0 equivalent) in the same anhydrous solvent and add it dropwise to the stirred solution of the nucleophile at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Visualizing Reaction Pathways and Troubleshooting

To aid in understanding the chemical processes and troubleshooting steps, the following diagrams are provided.

G cluster_storage Recommended Storage cluster_stability Stability Issues Inert Atmosphere Inert Atmosphere Refrigeration (2-8 °C) Refrigeration (2-8 °C) Protection from Light Protection from Light Moisture (Hydrolysis) Moisture (Hydrolysis) Light (Photodecomposition) Light (Photodecomposition) Heat (Thermal Decomposition) Heat (Thermal Decomposition) This compound This compound Stable Product Stable Product This compound->Stable Product Proper Storage Decomposition Decomposition This compound->Decomposition Improper Storage G Start Start Low Yield Low Yield Start->Low Yield Byproducts Byproducts Start->Byproducts Check Reagents Check Reagents Low Yield->Check Reagents Incomplete Conversion? Degradation Degradation Byproducts->Degradation Side Reactions? Purification Strategy Purification Strategy Byproducts->Purification Strategy No Optimize Conditions Optimize Conditions Degradation->Optimize Conditions Yes Check Reagents->Optimize Conditions Successful Reaction Successful Reaction Optimize Conditions->Successful Reaction Purification Strategy->Successful Reaction

Caption: Troubleshooting workflow for reactions involving this compound.

References

  • Al-Azmi, A. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(12), 831-919. [Link]

  • Cukrowski, I. (2018). Nucleophilic substitution reactions of α-haloketones: A computational study (Doctoral dissertation, University of Pretoria). [Link]

  • De Kimpe, N., & Verhé, R. (1981). The chemistry of α-haloketones, α-haloaldehydes and α-haloimines. In The Chemistry of Functional Groups, Supplement D: The chemistry of halides, pseudo-halides and azides, Part 1 (pp. 549-601). John Wiley & Sons, Ltd.
  • Desai, K. R., & Mistry, B. D. (1987). Synthesis of Substituted α-Bromo-α-formylacetophenones and Substituted Phenacyl Bromides. Journal of the Indian Chemical Society, 64(4), 248-249.
  • Rappe, C. (1963). Phenacyl Bromide. Organic Syntheses, 43, 91. [Link]

  • ChemistryViews. (2022, December 19). Photochemical Synthesis of α-Haloketones. Retrieved from [Link]

  • Center for Chemical Process Safety. (1995). Guidelines for Safe Storage and Handling of Reactive Materials. American Institute of Chemical Engineers.
  • Pawar, S. D., et al. (2022). Application of phenacyl bromide analogs as a versatile organic intermediate for the synthesis of heterocyclic compounds via multicomponent reactions. Molecular Diversity, 27(6), 2325-2356. [Link]

  • Biffinger, J. C., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(14), 5463. [Link]

  • Guo, W., et al. (2018). Synthesis of phenacyl bromides via K2S2O8-mediated tandem hydroxybromination and oxidation of styrenes in water. Green Chemistry, 20(14), 3214-3218. [Link]

  • Coward, J. K., & Slisz, M. L. (1973). Phenacyl Bromide. Organic Syntheses, 53, 111.
  • Center for Chemical Process Safety. (1995). Guidelines for Safe Storage and Handling of Reactive Materials. AbeBooks. [Link]

  • J.P., B., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Pharmaceuticals, 15(12), 1539. [Link]

  • The Chemistry Blog. (2024, August 7). How to Safely Handle Reactive Chemicals. Retrieved from [Link]

  • Matera, C., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(14), 5463. [Link]

  • Grossel, S. S. (1997). Guidelines for safe storage and handling of reactive materials. Journal of Loss Prevention in the Process Industries, 10(1), 75. [Link]

  • Center for Chemical Process Safety. (1995). Guidelines for Safe Storage and Handling of Reactive Materials. Wiley. [Link]

  • Wikipedia. (n.d.). α-Halo ketone. Retrieved from [Link]

  • Norrish, R. G. W., & Bamford, C. H. (1937). Photodecomposition of Aldehydes and Ketones.
  • Maji, A., & Ali, A. (2022). Metal-free C(sp3)-H Bromination: Synthesis of Phenacyl bromide and Benzyl bromide derivatives. Journal of Chemical Sciences, 134(4), 1-7. [Link]

  • Allfluoro pharmaceutical co .ltd. (n.d.). This compound. Retrieved from [Link]

  • Oakwood Chemical. (2021, December 10). Advances in the Development of Trifluoromethoxylation Reagents. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the Reactivity of Fluorinated vs. Non-Fluorinated Phenacyl Bromides

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate reagents is paramount to the success of a synthetic route. Phenacyl bromides are a versatile class of compounds, widely employed as intermediates in the synthesis of a variety of pharmaceuticals and bioactive molecules, and as protecting groups for carboxylic acids. The introduction of a fluorine atom onto the phenyl ring of a phenacyl bromide can significantly alter its chemical reactivity, offering both advantages and challenges in synthetic applications. This guide provides an in-depth comparison of the reactivity of fluorinated and non-fluorinated phenacyl bromides, supported by theoretical principles and experimental evidence, to aid in the rational selection of these important synthetic building blocks.

The Underlying Principle: Electronic Effects of Fluorine Substitution

The difference in reactivity between a fluorinated and a non-fluorinated phenacyl bromide is fundamentally rooted in the powerful electronic effects of the fluorine atom. Fluorine is the most electronegative element, and its presence on the phenyl ring exerts a strong electron-withdrawing inductive effect (-I effect). This effect has a profound impact on the electron distribution within the entire molecule, particularly at the reactive centers.

In the case of a nucleophilic substitution reaction at the α-carbon of a phenacyl bromide, the rate-determining step involves the attack of a nucleophile on the electrophilic carbon atom bearing the bromine. The electron-withdrawing nature of the fluorine atom, particularly when positioned at the para position, serves to stabilize the transition state of this SN2 reaction. By pulling electron density away from the reaction center, the fluorine atom enhances the electrophilicity of the α-carbon, making it more susceptible to nucleophilic attack. This leads to an acceleration of the reaction rate.

This phenomenon is well-described by the Hammett equation , which relates the reaction rate of a substituted aromatic compound to the electronic properties of the substituent. For the nucleophilic substitution reactions of phenacyl bromides, a positive Hammett reaction constant (ρ) is consistently observed. This positive value signifies that electron-withdrawing substituents, such as fluorine, increase the reaction rate, while electron-donating groups decrease it.[1][2]

Mechanistic Pathway of Nucleophilic Substitution

The primary reaction pathway for phenacyl bromides with a wide range of nucleophiles is the SN2 mechanism. This is a concerted, one-step process where the nucleophile attacks the α-carbon, and the bromide ion is simultaneously displaced.

Diagram of the SN2 Reaction Mechanism

Caption: Generalized SN2 reaction of a phenacyl bromide.

Comparative Reactivity: Experimental Insights

Kinetic investigations of the reactions of various para-substituted phenacyl bromides with nucleophiles such as benzoate and cinnamate ions have consistently shown that electron-withdrawing substituents accelerate the reaction rate.[3] For instance, the Hammett plot for these reactions yields a positive ρ value, indicating a buildup of negative charge in the transition state, which is stabilized by electron-withdrawing groups.

Spectroscopic data also provides evidence for the electronic influence of the fluorine atom. A comparison of the Fourier-Transform Infrared (FT-IR) spectra of 2-bromo-1-(4-fluorophenyl)ethanone and its non-fluorinated analog, 2-bromo-1-phenylethanone (phenacyl bromide), reveals a shift in the carbonyl stretching frequency.

CompoundCarbonyl (C=O) Stretch (cm⁻¹)
2-bromo-1-phenylethanone~1700
2-bromo-1-(4-fluorophenyl)ethanone~1705

This increase in the carbonyl stretching frequency in the fluorinated compound is indicative of the inductive electron withdrawal by the fluorine atom, which strengthens the C=O double bond. This same inductive effect enhances the electrophilicity of the adjacent α-carbon, thereby increasing its reactivity towards nucleophiles.

Applications and Practical Implications

The differential reactivity of fluorinated and non-fluorinated phenacyl bromides has significant practical implications in organic synthesis.

  • Synthesis of Heterocyclic Compounds: Phenacyl bromides are key precursors for the synthesis of a wide array of heterocyclic compounds, including thiazoles, imidazoles, and quinoxalines.[4][5][6][7][8] The enhanced reactivity of fluorinated phenacyl bromides can allow for these cyclization reactions to be carried out under milder conditions or with shorter reaction times, potentially leading to higher yields and fewer side products.

  • Protecting Group Chemistry: Phenacyl esters are commonly used as photolabile protecting groups for carboxylic acids.[9][10] The rate of both the protection (esterification) and deprotection steps can be influenced by the electronic nature of the phenacyl group. A more reactive fluorinated phenacyl bromide would allow for a more facile introduction of the protecting group. Conversely, the electronic effects of the fluorine substituent could also influence the stability and the conditions required for the deprotection of the corresponding phenacyl ester.

  • Alkylating Agents: Phenacyl bromides are effective alkylating agents.[11][12][13][14][15] The increased reactivity of fluorinated analogs makes them more potent alkylating agents, which can be advantageous in situations where the nucleophile is weak or sterically hindered.

Experimental Protocols

To provide a tangible comparison, this section outlines the synthesis of both phenacyl bromide and 4-fluorophenacyl bromide, followed by a detailed protocol for a comparative kinetic study.

Synthesis of Phenacyl Bromides

Workflow for the Synthesis of Phenacyl Bromides

Synthesis_Workflow cluster_synthesis Synthesis of Phenacyl Bromides start Start with Acetophenone or 4-Fluoroacetophenone dissolve Dissolve in Glacial Acetic Acid start->dissolve cool Cool to 0-5 °C dissolve->cool add_br2 Slowly add Bromine in Glacial Acetic Acid cool->add_br2 stir Stir at Room Temperature add_br2->stir precipitate Precipitate Product stir->precipitate filter Filter and Wash with Cold Ethanol/Water precipitate->filter dry Dry the Product filter->dry end Obtain Phenacyl Bromide or 4-Fluorophenacyl Bromide dry->end

Caption: General workflow for the synthesis of phenacyl bromides.

Detailed Protocol for the Synthesis of 4-Fluorophenacyl Bromide:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 4-fluoroacetophenone (13.8 g, 0.1 mol) in glacial acetic acid (50 mL).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of bromine (16.0 g, 0.1 mol) in glacial acetic acid (20 mL) from the dropping funnel over a period of 30-45 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, continue to stir the reaction mixture at room temperature for 2-3 hours.

  • Pour the reaction mixture into ice-cold water (200 mL) with stirring.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water and then with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure 2-bromo-1-(4-fluorophenyl)ethanone.

A similar procedure can be followed for the synthesis of phenacyl bromide starting from acetophenone.

Comparative Kinetic Study

The following protocol outlines a method to directly compare the reactivity of phenacyl bromide and 4-fluorophenacyl bromide in a nucleophilic substitution reaction with a model nucleophile, such as thiophenol. The reaction progress can be monitored by UV-Vis spectrophotometry or HPLC.

Workflow for Comparative Kinetic Study

Kinetic_Study_Workflow cluster_kinetics Comparative Kinetic Study prep_solutions Prepare Stock Solutions of Phenacyl Bromides and Thiophenol in a Suitable Solvent (e.g., Acetonitrile) thermostat Equilibrate Solutions to a Constant Temperature (e.g., 25 °C) prep_solutions->thermostat initiate_reaction Mix Reactant Solutions to Initiate the Reaction thermostat->initiate_reaction monitor_reaction Monitor the Reaction Progress over Time (e.g., by HPLC or UV-Vis) initiate_reaction->monitor_reaction data_analysis Plot Concentration vs. Time and Determine the Rate Constant (k) monitor_reaction->data_analysis compare_rates Compare the Rate Constants for the Fluorinated and Non-fluorinated Reactions data_analysis->compare_rates conclusion Draw Conclusions on the Relative Reactivity compare_rates->conclusion

Caption: Workflow for the comparative kinetic analysis.

Detailed Protocol for Kinetic Measurement:

  • Preparation of Solutions:

    • Prepare stock solutions of phenacyl bromide, 4-fluorophenacyl bromide, and thiophenol of known concentrations in a suitable solvent (e.g., acetonitrile).

  • Reaction Setup:

    • In a thermostated cuvette or reaction vessel maintained at a constant temperature (e.g., 25.0 ± 0.1 °C), place the solution of the nucleophile (thiophenol).

    • Initiate the reaction by adding a small volume of the phenacyl bromide or 4-fluorophenacyl bromide stock solution.

  • Monitoring the Reaction:

    • If using UV-Vis spectrophotometry, monitor the change in absorbance at a wavelength where the product absorbs and the reactants do not.

    • If using HPLC, withdraw aliquots from the reaction mixture at specific time intervals, quench the reaction, and analyze the concentration of the product or the disappearance of the reactant.

  • Data Analysis:

    • Plot the concentration of the product formed (or reactant consumed) versus time.

    • For a second-order reaction, a plot of 1/([A]t - [A]0) versus time (where [A] is the concentration of the limiting reactant) will be linear, and the slope will be equal to the rate constant (k).

    • Alternatively, use integrated rate law equations to determine the rate constant.

  • Comparison:

    • Compare the experimentally determined rate constants for the reactions of phenacyl bromide and 4-fluorophenacyl bromide with thiophenol under identical conditions.

Conclusion

The introduction of a fluorine atom onto the phenyl ring of phenacyl bromide significantly enhances its reactivity in nucleophilic substitution reactions. This is a direct consequence of the strong electron-withdrawing inductive effect of fluorine, which increases the electrophilicity of the α-carbon. This increased reactivity, predicted by Hammett correlations and supported by spectroscopic data, makes fluorinated phenacyl bromides more potent alkylating agents and allows for the synthesis of heterocyclic compounds under milder conditions. For synthetic chemists, the choice between a fluorinated and a non-fluorinated phenacyl bromide will depend on the specific requirements of the reaction, including the nature of the nucleophile and the desired reaction conditions. The fluorinated analog offers the potential for faster reactions and higher efficiency, making it a valuable tool in the synthesis of complex organic molecules.

References

  • Ningbo Inno Pharmchem Co., Ltd. (2026). 4-Fluorobenzyl Bromide: Your Go-To Alkylating Agent for Precise Synthesis. [Online] Available at: [Link]

  • Srinivasan, C., Shunmugasundaram, A., & Arumugam, N. (1985). Kinetics of the reactions of phenacyl bromide and of para-substituted phenacyl bromides with benzoate and substituted trans-cinnamate ions. Journal of the Chemical Society, Perkin Transactions 2, (2), 179-182.
  • Katritzky, A. R., & Musumarra, G. (1983). A kinetic comparison of the reactivities of some five-membered heteroaromatic halides towards piperidinodehalogenation. Journal of the Chemical Society, Perkin Transactions 2, (4), 477-481.
  • Javahershenas, R. (2022). Application of phenacyl bromide analogs as a versatile organic intermediate for the synthesis of heterocyclic compounds via multicomponent reactions. Molecular Diversity, 27(5), 2399-2430.
  • Kalendra, D. M., & Sickles, B. R. (2003). Diminished reactivity of ortho-substituted phenacyl bromides toward nucleophilic displacement. The Journal of organic chemistry, 68(4), 1594–1596.
  • Singh, P., & Kumar, A. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega.
  • Jangid, D. K., & Dhadda, S. (2019). Phenacyl Bromide: An Organic Intermediate for Synthesis of Five- and Six-Membered Bioactive Heterocycles. IntechOpen.
  • Jangid, D., & Dhadda, S. (2019). Phenacyl Bromide: An Organic Intermediate for Synthesis of Five- and Six-Membered Bioactive Heterocycles. Semantic Scholar.
  • Gaikwad, S. A., Patil, A. A., & Deshmukh, M. B. (2024).
  • Jangid, D. K., & Dhadda, S. (2020). Phenacyl Bromide: An Organic Intermediate for Synthesis of Five- and Six-Membered Bioactive Heterocycles. OUCI.
  • Pap, J. S., et al. (2011). 2-Hydroxyphenacyl ester: A new photoremovable protecting group. Photochemical & Photobiological Sciences, 10(5), 713-721.
  • R Discovery. (n.d.). Substituted Phenacyl Bromides Research Articles. Retrieved from [Link]

  • Ottokemi. (n.d.). 4-Fluorophenacyl bromide, 97% 403-29-2 India. Retrieved from [Link]

  • Google Patents. (n.d.). EP1660433A2 - Preparation and use of alkylating agents.
  • O'Donnell, K. A., & Howlett, A. C. (1991). Inhibition of adenylate cyclase by p-bromophenacyl bromide. Biochemical pharmacology, 42(10), 1941–1946.
  • Oncohema Key. (2016). Alkylating Agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf. Retrieved from [Link]

  • Srinivasan, C., Shunmugasundaram, A., & Arumugam, N. (1985). Kinetics of the reactions of phenacyl bromide and of pare-substituted phenacyl bromides with benzoate and substituted trans-cinnamate ions. Journal of the Chemical Society, Perkin Transactions 2, 179-182.
  • ResearchGate. (n.d.). Photolysis of phenacyl esters in a two-phase system. Retrieved from [Link]

  • ResearchGate. (n.d.). Organic reactions in ionic liquids: An efficient method for the synthesis of phenacyl esters by reaction of carboxylic acids with α- bromoacetophenone promoted by potassium fluoride. Retrieved from [Link]

  • Halvorsen, A., & Songstad, J. (1978). The reactivity of 2-bromo-1-phenylethanone (phenacyl bromide) toward nucleophilic species.

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A Comparative Guide to the Validation of Analytical Methods for Carboxylic Acids: Featuring 2-Fluoro-6-(trifluoromethyl)phenacyl Bromide Esters

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and biomedical research, the accurate quantification of carboxylic acids—a class of compounds central to numerous metabolic pathways and drug entities—is of paramount importance. Their inherent low volatility and often poor chromophoric properties present significant challenges for direct analysis by modern chromatographic techniques. Chemical derivatization is a powerful strategy to overcome these limitations, enhancing both chromatographic retention and detector response.

This guide provides a comprehensive comparison of derivatizing agents for the analysis of carboxylic acids, with a special focus on the potential advantages of using 2-Fluoro-6-(trifluoromethyl)phenacyl bromide . As a Senior Application Scientist, my objective is to not only present established protocols but also to offer a forward-looking perspective on how novel reagents can advance our analytical capabilities. We will delve into the principles of analytical method validation, compare the performance of common derivatizing agents, and provide detailed experimental workflows, all grounded in scientific integrity and practical expertise.

The Critical Role of Derivatization in Carboxylic Acid Analysis

Direct analysis of carboxylic acids, particularly short-chain fatty acids, by reversed-phase high-performance liquid chromatography (HPLC) is often hampered by their high polarity, leading to poor retention on hydrophobic stationary phases.[1] Furthermore, many biologically relevant carboxylic acids lack a strong chromophore, making sensitive detection by UV-Vis spectrophotometry difficult.[2]

Derivatization addresses these challenges by chemically modifying the carboxylic acid group to form a less polar and more easily detectable derivative. Phenacyl bromides are a widely used class of derivatizing agents that react with carboxylates to form phenacyl esters. These esters exhibit enhanced retention on reversed-phase columns and possess a strong UV-absorbing chromophore, enabling sensitive detection.[3]

A Comparative Analysis of Phenacyl Bromide Derivatizing Agents

Several phenacyl bromide derivatives are commercially available and have been successfully employed for the analysis of carboxylic acids. The choice of reagent can significantly impact reaction efficiency, sensitivity, and the overall performance of the analytical method. Below is a comparison of some commonly used agents.

Derivatizing AgentTypical Reaction ConditionsDetection Wavelength (nm)Reported Limit of Detection (LOD) / Limit of Quantitation (LOQ)Key Characteristics & Considerations
Phenacyl Bromide Varies; often requires heating and a catalyst.~242Nanogram range[3]The parent compound of this class; provides good UV absorbance.
p-Bromophenacyl Bromide 80-85°C for 30 minutes in acetonitrile.[2][4]~254-260~2 pmol[4]The bromo-substituent enhances UV molar absorptivity, leading to improved sensitivity.
2,4'-Dibromoacetophenone 50°C for 2 hours, or 40°C for 30 minutes (modified method).[5]~256LOD: 0.14 pg; LOQ: 0.47 pg for CLA isomers.[6]The additional bromine atom further enhances UV response. Milder reaction conditions can be employed to prevent degradation of sensitive analytes.[5]
3-Nitrophenylhydrazine (3-NPH) Room temperature; often used with a coupling agent like EDC.Varies (often MS detection)LLOD: 25 nM; LLOQ: 50 nM for most short-chain carboxylic acids (LC-MS/MS).[7]Forms hydrazones with carboxylic acids; particularly effective for LC-MS/MS analysis due to the easily ionizable nitro group, leading to high sensitivity.[8]

The Potential of this compound: A Forward Look

While direct, comprehensive validation studies for This compound as a derivatizing agent for carboxylic acids are not yet widely published, we can infer its potential advantages based on the known effects of its chemical substituents. The presence of both a fluorine atom and a trifluoromethyl group on the phenacyl ring is expected to significantly influence its performance.

Hypothesized Advantages:
  • Enhanced Reactivity and Faster Derivatization: The fluorine and trifluoromethyl groups are strongly electron-withdrawing. This electronic effect increases the electrophilicity of the benzylic carbon atom that is attacked by the carboxylate anion, which should lead to a faster reaction rate. This could translate to shorter derivatization times and/or the ability to perform the reaction under milder temperature conditions, which is particularly beneficial for thermally labile analytes.

  • Improved Chromatographic Performance: Fluorinated compounds often exhibit unique chromatographic behavior. The introduction of fluorine and trifluoromethyl groups can modulate the polarity and interaction of the derivative with the stationary phase, potentially leading to improved peak shapes and resolution.

  • Altered Spectroscopic Properties: While the exact UV absorbance maximum would need to be determined experimentally, the presence of these substituents will likely shift the absorption wavelength and may enhance the molar absorptivity, potentially leading to improved sensitivity.

Experimental Workflows and Validation Protocols

The following sections provide detailed, step-by-step methodologies for the derivatization of carboxylic acids and the subsequent validation of the analytical method. These protocols are based on established procedures for phenacyl bromide derivatization and can be adapted for use with this compound.

Derivatization of Carboxylic Acids with Phenacyl Bromide

DerivatizationWorkflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis Sample Carboxylic Acid Sample Solvent Dissolve in Acetonitrile Sample->Solvent 1. Base Add Base (e.g., Triethylamine) Solvent->Base 1. Reagent Add Derivatizing Agent (e.g., this compound) Base->Reagent 1. Incubate Incubate (e.g., 60°C for 30 min) Reagent->Incubate 2. HPLC Inject into HPLC-UV/FLD System Incubate->HPLC 3. Data Data Acquisition & Analysis HPLC->Data 4. ValidationProcess cluster_parameters Validation Parameters Method Analytical Method Specificity Specificity Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision LOD LOD Method->LOD LOQ LOQ Method->LOQ Robustness Robustness Method->Robustness Stability Solution Stability Method->Stability

Caption: Key parameters for analytical method validation.

Detailed Validation Protocol:

  • Specificity: Demonstrate that the analytical signal is solely due to the analyte of interest. This is achieved by analyzing blank samples, placebo samples (if applicable), and samples spiked with potential impurities or degradation products to ensure no interference at the retention time of the analyte derivative.

  • Linearity and Range: Establish a linear relationship between the concentration of the analyte and the detector response over a defined range. Prepare a series of at least five calibration standards of the derivatized carboxylic acid. Plot the peak area versus concentration and determine the linearity by calculating the correlation coefficient (r²) of the linear regression, which should be ≥ 0.99. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.

  • Accuracy: Determine the closeness of the measured value to the true value. This is assessed by performing recovery studies. Analyze samples with known concentrations of the analyte (e.g., by spiking a blank matrix with known amounts of the carboxylic acid at three different concentration levels within the range) and calculate the percentage recovery. The acceptance criterion for recovery is typically within 98-102%.

  • Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

    • Repeatability (Intra-assay Precision): Analyze a minimum of six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-assay Precision): Assess the variation within the laboratory by analyzing the same sample on different days, with different analysts, and/or on different instruments. The RSD should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • LOD: The lowest concentration of the analyte that can be detected but not necessarily quantitated with acceptable accuracy and precision. It can be determined based on the signal-to-noise ratio (typically 3:1).

    • LOQ: The lowest concentration of the analyte that can be quantitated with acceptable accuracy and precision. It is often determined as the concentration that gives a signal-to-noise ratio of 10:1.

  • Robustness: Evaluate the reliability of the method with respect to deliberate small variations in method parameters, such as mobile phase composition (±2%), column temperature (±5°C), flow rate (±0.1 mL/min), and pH of the mobile phase. The system suitability parameters should remain within the acceptance criteria.

  • Solution Stability: Determine the stability of the derivatized analyte in the sample solution under specific storage conditions (e.g., room temperature, refrigerated) over a certain period. The analyte is considered stable if the change in concentration is within ±2% of the initial concentration.

Conclusion

The derivatization of carboxylic acids with phenacyl bromides is a well-established and robust strategy for their quantitative analysis by HPLC. While several effective reagents are available, the pursuit of improved performance in terms of reaction efficiency, sensitivity, and chromatographic resolution is ongoing. Based on fundamental chemical principles, This compound presents itself as a promising candidate for advancing the analysis of carboxylic acids. The electron-withdrawing nature of its fluoro and trifluoromethyl substituents is hypothesized to accelerate the derivatization reaction, potentially allowing for milder conditions and faster sample throughput.

The experimental protocols and validation guidelines presented in this guide provide a solid framework for researchers to not only implement existing methods but also to explore the potential of novel derivatizing agents like this compound. Rigorous validation of analytical methods using such new reagents will be crucial in establishing their utility and contributing to the continuous improvement of analytical science in drug development and beyond.

References

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Anderson, G. M., & Young, J. G. (1985). Quantitation of phenacyl esters of retinal fatty acids by high-performance liquid chromatography. Analytical Biochemistry, 151(2), 516-524. [Link]

  • Nacalai Tesque. (n.d.). Fatty Acid Analysis by HPLC. [Link]

  • Durst, H. D., Milano, M., Gitkita, P., Lii, S. A., & Voorhees, R. J. (1975). Phenacyl esters of fatty acids via crown ether catalysts for enhanced ultraviolet detection in liquid chromatography. Analytical Chemistry, 47(11), 1797-1801. [Link]

  • Czauderna, M., & Kowalczyk, J. (2002). An improved method for derivatization of fatty acids for liquid chromatography. Journal of Animal and Feed Sciences, 11(3), 369-378. [Link]

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A Comparative Guide to the Cross-Reactivity of 2-Fluoro-6-(trifluoromethyl)phenacyl Bromide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of covalent drug discovery and chemical biology, the precise control of reactivity is paramount. Phenacyl bromides, particularly those bearing electron-withdrawing groups like 2-Fluoro-6-(trifluoromethyl)phenacyl bromide (FTFPB), are potent electrophiles utilized for the covalent modification of protein nucleophiles.[1][2] Their utility, however, is directly tied to their selectivity. Unintended reactions, or cross-reactivity, can lead to off-target effects and toxicity, representing a major hurdle in the development of covalent inhibitors.[3][4] This guide provides an in-depth comparison of FTFPB derivative cross-reactivity, offering experimental frameworks and field-proven insights for researchers navigating this complex terrain.

The Chemical Logic of Phenacyl Bromide Reactivity

Phenacyl bromides are α-haloketones that covalently modify proteins primarily through an SN2-type nucleophilic substitution mechanism.[5] The core of their reactivity lies in two electrophilic centers: the α-carbon bearing the bromide and the carbonyl carbon.[6] Nucleophilic amino acid residues, such as cysteine, histidine, lysine, and aspartate/glutamate, can attack the α-carbon, displacing the bromide leaving group and forming a stable covalent bond.[7]

The substituents on the phenyl ring dramatically influence this reactivity. In FTFPB, the ortho-fluoro and trifluoromethyl groups are strongly electron-withdrawing. This electronic pull increases the electrophilicity of the α-carbon, making the compound highly reactive towards nucleophiles.[1] While this enhances its potency for on-target modification, it also heightens the risk of off-target reactions. The central challenge for medicinal chemists is to modulate this intrinsic reactivity to achieve target selectivity without sacrificing efficacy.

Comparative Reactivity with Protein Nucleophiles

While comprehensive, direct comparison data for a wide range of FTFPB derivatives is sparse in publicly available literature, the principles of reactivity can be extrapolated from studies on related alkyl bromides and phenacyl bromides.[5][7] The inherent nucleophilicity and abundance of amino acid residues dictate the most probable off-targets.

Table 1: Predicted Reactivity Profile of FTFPB with Nucleophilic Amino Acids

Amino Acid ResidueNucleophilic GroupRelative ReactivityCausality Behind Reactivity
Cysteine Thiol (-SH)Very HighThe thiol group is a potent, soft nucleophile with a low pKa, making the thiolate anion readily available for SN2 attack under physiological conditions. It is the most common target for electrophiles.[8]
Histidine Imidazole RingHighThe imidazole side chain is a strong nucleophile, particularly when unprotonated. It plays a common role in enzyme active sites, making it a frequent target.
Lysine ε-Amino Group (-NH₂)ModerateThe primary amine is a good nucleophile but has a higher pKa than cysteine. Its reactivity is highly dependent on the local microenvironment and accessibility.
Aspartate/Glutamate Carboxylate (-COO⁻)Moderate to LowCarboxylates are harder nucleophiles and generally less reactive towards the soft electrophilic carbon of the phenacyl bromide compared to thiols or amines.[7]
Tyrosine Phenol GroupLowThe hydroxyl group of tyrosine is a weaker nucleophile. Reactivity often requires activation or a highly electrophilic reagent.
Serine/Threonine Hydroxyl (-OH)Very LowAliphatic hydroxyl groups are generally poor nucleophiles and are unlikely to react unless they are part of a catalytic triad (e.g., in serine hydrolases) that enhances their nucleophilicity.[9]

This table represents a generalized reactivity profile based on established principles of organic chemistry and proteomics. Specific reaction rates are highly context-dependent.

Structural modifications to the FTFPB scaffold are employed to tune this reactivity. For instance, adding electron-donating groups to the phenyl ring would decrease the electrophilicity of the α-carbon, potentially reducing cross-reactivity with less potent nucleophiles while aiming to retain affinity-driven reactivity at the target site.

Experimental Workflows for Assessing Cross-Reactivity

To move from prediction to empirical data, robust, proteome-wide methodologies are essential. These self-validating systems provide a direct readout of a compound's selectivity profile in a complex biological environment.[4][10] Mass spectrometry (MS)-based proteomics is the cornerstone of these approaches.[10]

This method indirectly identifies the targets of a test compound by measuring its ability to block the binding of a broad-spectrum, "promiscuous" probe that is tagged for detection.[4][11]

Experimental Causality: The logic is based on competition. If the FTFPB derivative binds to a protein, it will occupy the reactive site, preventing the subsequent binding of a tagged, broad-reactivity probe (e.g., an iodoacetamide-alkyne probe for cysteines). The reduction in signal from the tagged probe for a given protein indicates it is a target of the FTFPB derivative.

Step-by-Step Methodology:

  • Proteome Preparation: Harvest cells and prepare a native cell lysate (proteome).

  • Inhibitor Treatment: Incubate aliquots of the proteome with varying concentrations of the FTFPB derivative (and a vehicle control, e.g., DMSO).

  • Probe Labeling: Treat all samples with a broad-spectrum, alkyne-tagged cysteine-reactive probe (e.g., iodoacetamide-alkyne) at a saturating concentration.

  • Click Chemistry: Ligate a reporter tag (e.g., Biotin-Azide) to the alkyne-tagged proteins via a copper-catalyzed click reaction.

  • Enrichment & Digestion: Enrich the biotinylated proteins using streptavidin beads. Digest the captured proteins into peptides using trypsin while they are on the beads.

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Quantify the relative abundance of peptides from the inhibitor-treated samples versus the vehicle control. Proteins showing a dose-dependent decrease in signal are identified as targets or off-targets.

Diagram: Competitive ABPP Workflow

Competitive_ABPP cluster_treatment Step 1: Treatment cluster_labeling Step 2: Labeling & Enrichment cluster_analysis Step 3: Analysis Proteome Native Proteome Inhibitor FTFPB Derivative Proteome->Inhibitor Incubate Treated Treated Proteome Inhibitor->Treated Probe Alkyne Probe Treated->Probe Add Probe Labeled Labeled Proteome Probe->Labeled Click Click Chemistry (Biotin-Azide) Labeled->Click Enrich Streptavidin Enrichment Click->Enrich Digest Tryptic Digest Enrich->Digest LCMS LC-MS/MS Digest->LCMS Data Data Analysis (Quantification) LCMS->Data TargetList Target & Off-Target List Data->TargetList Identify

Caption: Workflow for Competitive Activity-Based Protein Profiling (ABPP).

This is a more direct "bottom-up" approach that identifies the specific peptide and amino acid residue modified by the FTFPB derivative.[3][10] It provides the highest resolution view of a compound's binding profile.

Experimental Causality: This method relies on the mass shift created by the covalent adduct. After treating the proteome and digesting it into peptides, the mass spectrometer identifies peptides whose mass has increased by precisely the mass of the FTFPB derivative minus the mass of HBr. Fragmenting these modified peptides (MS/MS) pinpoints the exact amino acid that was modified.

Step-by-Step Methodology:

  • Proteome Treatment: Incubate the native cell lysate with the FTFPB derivative.

  • Protein Denaturation & Reduction/Alkylation: Denature the proteins (e.g., with urea), reduce disulfide bonds (DTT), and alkylate free cysteines that did not react with the derivative (e.g., with iodoacetamide) to prevent disulfide scrambling.

  • Digestion: Digest the proteome into peptides using an enzyme like trypsin.

  • LC-MS/MS Analysis: Analyze the complex peptide mixture using high-resolution LC-MS/MS. The instrument is programmed to acquire fragmentation spectra (MS/MS) for ions of interest.

  • Data Analysis: Use specialized proteomics search engines (e.g., Mascot, MaxQuant) to match the acquired MS/MS spectra against a protein database.[10][12] Critically, the search parameters must be modified to include the specific mass shift of the FTFPB adduct as a variable modification on all potential nucleophilic residues.

  • Validation: Manually inspect the MS/MS spectra of putative "hits" to confirm that the fragmentation pattern correctly identifies the modified peptide sequence and the site of modification.

Diagram: Direct Chemoproteomic Workflow

Direct_Proteomics Proteome Native Proteome Inhibitor FTFPB Derivative Proteome->Inhibitor Incubate Treated Covalently Modified Proteome Inhibitor->Treated Denature Denature, Reduce, Alkylate (IAA) Treated->Denature Digest Tryptic Digest Denature->Digest Peptides Peptide Mixture (Modified & Unmodified) Digest->Peptides LCMS High-Res LC-MS/MS Peptides->LCMS Search Database Search (with Variable Modification) LCMS->Search Validation Spectral Validation Search->Validation Hits Validated Modified Peptides & Sites Validation->Hits

Caption: Workflow for Direct Identification of Covalent Adducts via MS.

Interpreting the Data: On-Target vs. Off-Target Effects

The output of these experiments is a list of proteins that interact with the FTFPB derivative. A successful, selective compound will show high stoichiometry of modification on the intended target with minimal modification of other proteins.

However, any identified off-target should be investigated. Is the off-target part of a critical cellular pathway? Could its inhibition lead to the observed toxicity? This is where pathway analysis becomes crucial.

Diagram: On-Target vs. Off-Target Signaling Impact

Signaling_Pathway cluster_intended Intended On-Target Pathway cluster_offtarget Unintended Off-Target Pathway Signal_In Signal Target Intended Target (e.g., Kinase A) Signal_In->Target Downstream1 Substrate 1 Target->Downstream1 Desired_Effect Desired Therapeutic Effect Downstream1->Desired_Effect OffTarget Off-Target (e.g., Kinase B) Downstream2 Substrate 2 OffTarget->Downstream2 Side_Effect Adverse Effect (Toxicity) Downstream2->Side_Effect FTFPB FTFPB Derivative FTFPB->Target Inhibits (Desired) FTFPB->OffTarget Inhibits (Cross-Reactivity)

Caption: Conceptual Impact of On-Target vs. Off-Target Covalent Inhibition.

Conclusion and Future Directions

This compound and its derivatives are powerful tools, but their high intrinsic reactivity necessitates rigorous cross-reactivity profiling. A tiered approach, starting with predictions based on chemical principles and moving to unbiased, proteome-wide experimental validation, is critical for successful development. The competitive ABPP and direct chemoproteomic workflows described here represent the industry standard for generating high-confidence selectivity data. By understanding and systematically evaluating cross-reactivity, researchers can rationally design the next generation of covalent therapeutics with improved safety and efficacy profiles.

References

  • Barros, S., et al. (2019). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. National Institutes of Health. Available at: [Link]

  • Lanning, B. R., et al. (2018). A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification. Journal of the American Chemical Society. Available at: [Link]

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  • Mali, S. M., et al. (2020). Discovery of protein modifications using high resolution differential mass spectrometry proteomics. bioRxiv. Available at: [Link]

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  • Yang, B., et al. (2022). Uncover New Reactivity of Genetically Encoded Alkyl Bromide Non-Canonical Amino Acids. Frontiers in Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Kinetic studies of the reaction of phenacyl bromide derivatives with sulfur nucleophiles. ResearchGate. Available at: [Link]

  • Gabriel, P., et al. (1985). Covalent Modification of phenylalanyl-tRNA Synthetase With Phenylalanine During the Amino Acid Activation Reaction Catalyzed by the Enzyme. PubMed. Available at: [Link]

  • Tsai, C-S., et al. (2024). Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. MDPI. Available at: [Link]

  • St. Clair, S., et al. (2020). Covalent Modification of Proteins by Plant-Derived Natural Products: Proteomic Approaches and Biological Impacts. PubMed. Available at: [Link]

  • Willems, L. I., et al. (2022). Activity-based protein profiling: A graphical review. PMC. Available at: [Link]

  • ResearchGate. (n.d.). Phenacyl Bromide: A Versatile Organic Intermediate for Synthesis of Heterocyclic Compounds. ResearchGate. Available at: [Link]

  • Ge, W., et al. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Molecular Biosciences. Available at: [Link]

  • Javahershenas, R., & Ghasemi, M. (2022). Application of phenacyl bromide analogs as a versatile organic intermediate for the synthesis of heterocyclic compounds via multicomponent reactions. PubMed. Available at: [Link]

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A Senior Application Scientist's Guide to Establishing Analytical Standards for 2-Fluoro-6-(trifluoromethyl)phenacyl Bromide and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Reactive Intermediates

2-Fluoro-6-(trifluoromethyl)phenacyl bromide is a highly reactive, trifluoromethyl- and fluorine-substituted aromatic ketone. Its utility in medicinal chemistry and materials science stems from the electrophilic nature of the carbon bearing the bromine atom, making it an excellent alkylating agent for introducing the 2-fluoro-6-(trifluoromethyl)benzoylmethyl moiety onto nucleophilic substrates. This reactivity is a double-edged sword; while essential for its synthetic utility, it presents significant challenges for analytical characterization and long-term stability.

In drug development and chemical research, the purity of such intermediates is paramount. Impurities can lead to unforeseen side reactions, impact product yield and quality, and in the context of pharmaceuticals, introduce potentially toxic components. Therefore, establishing a robust, well-characterized analytical standard is not merely a quality control checkpoint but a foundational requirement for reproducible and reliable scientific outcomes.

This guide provides a comprehensive framework for developing and validating analytical standards for this compound and its novel derivatives. We will move beyond simple protocol recitation to explain the scientific rationale behind choosing specific analytical techniques, enabling you to build a self-validating system for ensuring the identity, purity, and stability of these challenging molecules.

The Analytical Challenge: Navigating Reactivity and Complexity

The structure of this compound dictates the analytical strategy. Several key features must be considered:

  • The α-Bromoketone Moiety: This functional group is a potent lachrymator and is susceptible to nucleophilic substitution and degradation, particularly in the presence of water, alcohols, or bases. Analytical methods must use aprotic solvents and avoid conditions that could degrade the sample.

  • The Trifluoromethyl (CF₃) Group: The strong electron-withdrawing nature of the CF₃ group influences the molecule's chromatographic retention, spectroscopic signals, and overall stability.

  • Fluorine (¹⁹F) NMR: The presence of two distinct fluorine environments (aromatic C-F and the CF₃ group) provides a powerful and highly sensitive probe for structural confirmation and purity analysis via ¹⁹F NMR spectroscopy.

  • UV Chromophore: The benzoyl group acts as a strong chromophore, making UV-based detection in High-Performance Liquid Chromatography (HPLC) a highly sensitive and suitable technique for purity assessment.

A Multi-Technique Framework for Standard Qualification

No single analytical technique can definitively establish the identity and purity of a new chemical entity. An orthogonal approach, using multiple techniques that measure different chemical properties, is essential for building a complete and trustworthy profile of a reference standard.

The workflow below illustrates the logical progression from a newly synthesized compound to a fully qualified analytical standard.

A Comparative Guide to the Synthesis of Substituted Phenacyl Bromides: Yields, Protocols, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Substituted phenacyl bromides are pivotal intermediates in organic synthesis, serving as versatile precursors for a wide array of pharmaceuticals and biologically active heterocyclic compounds.[1][2] The presence of two electrophilic centers, the carbonyl carbon and the α-carbon bearing a good leaving group (bromide), allows for diverse and strategic molecular elaborations.[3] This guide provides a comprehensive comparison of the primary synthetic routes to substituted phenacyl bromides, offering a critical analysis of reaction yields, detailed experimental protocols, and the underlying mechanistic principles that govern these transformations.

Comparative Analysis of Synthetic Methodologies and Yields

The synthesis of substituted phenacyl bromides can be broadly categorized into four main approaches: direct α-bromination of substituted acetophenones, synthesis from substituted styrenes, electrochemical α-bromination, and the use of N-bromosuccinimide (NBS) as a brominating agent. The choice of method often depends on the nature of the substituent on the aromatic ring, desired yield, scalability, and considerations for green chemistry.

The following table summarizes the reported yields for the synthesis of various substituted phenacyl bromides using these different methodologies.

SubstituentDirect Bromination (Br₂)From Styrene (K₂S₂O₈/KBr)Electrochemical BrominationN-Bromosuccinimide (NBS)
H 88-96%[4]76%[5]80%84% (ultrasound)[6]
4-Methoxy 83%[7]Low Yields[8]--
4-Chloro 73%[9]85%[8]-85% (Pyridine hydrobromide perbromide)[10]
4-Bromo 69-72%[11]82%[8]-90% (microwave)
4-Nitro -90%[8]--
4-Fluoro -88%[8]--
4-Methyl -72%[8]--
4-CF₃ ---90% (Pyridine hydrobromide perbromide)[10]
3-Methoxy -65%[8]--
3-Bromo -80%[8]--
2-Chloro -78%[8]--

Note: Yields are isolated yields as reported in the cited literature. Reaction conditions and scales may vary.

Mechanistic Insights and Rationale for Experimental Choices

A thorough understanding of the reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting synthetic challenges. The primary mechanisms for the key synthetic routes are detailed below.

Acid-Catalyzed α-Bromination of Acetophenones

This classical method relies on the acid-catalyzed formation of an enol intermediate, which is the active nucleophile that attacks molecular bromine.[12][13]

Mechanism:

  • Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst (e.g., acetic acid, HBr). This step increases the electrophilicity of the carbonyl carbon and enhances the acidity of the α-hydrogens.[13]

  • Enolization (Rate-Determining Step): A weak base (e.g., the solvent or another molecule of the ketone) removes an α-proton, leading to the formation of a nucleophilic enol intermediate. This tautomerization is typically the rate-determining step of the reaction.[14]

  • Nucleophilic Attack on Bromine: The electron-rich double bond of the enol attacks a molecule of bromine (Br₂), forming a new carbon-bromine bond and a protonated carbonyl intermediate.[13]

  • Deprotonation: A weak base removes the proton from the carbonyl oxygen, regenerating the carbonyl group and yielding the α-bromo ketone product.[13]

The choice of an acid catalyst is critical as it accelerates the formation of the enol, which is necessary for the reaction to proceed at a reasonable rate. For unsymmetrical ketones, the regioselectivity is determined by the stability of the possible enol intermediates, with the more substituted (and generally more stable) enol being favored.[14]

Synthesis from Styrenes: A Greener Approach

The synthesis of phenacyl bromides from styrenes using potassium persulfate (K₂S₂O₈) and potassium bromide (KBr) in water represents a more environmentally benign alternative to traditional bromination methods.[15] This method proceeds through a tandem hydroxybromination and oxidation sequence.

Plausible Mechanism: The reaction is thought to proceed through the formation of a bromonium ion from the styrene, followed by nucleophilic attack by water to form a bromohydrin. The bromohydrin is then oxidized in situ by the potassium persulfate to the corresponding phenacyl bromide.[8] This one-pot procedure avoids the use of hazardous elemental bromine and organic solvents, making it an attractive option from a green chemistry perspective.

Electrochemical α-Bromination

Electrochemical methods offer a high degree of control and selectivity in α-bromination reactions. These methods typically involve the in-situ generation of a brominating agent from a bromide salt at an electrode.

Mechanism: The mechanism of electrochemical bromination generally involves the anodic oxidation of bromide ions (Br⁻) to molecular bromine (Br₂) or a related reactive bromine species. This electrochemically generated bromine then reacts with the ketone, which can be activated towards bromination at the electrode surface or in the bulk solution. The reaction can proceed via an enol or enolate mechanism, depending on the reaction conditions (e.g., pH). The precise control over the applied potential or current allows for selective monobromination and can minimize the formation of dibrominated byproducts.

Bromination using N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is a versatile and convenient source of electrophilic bromine that is often used as an alternative to liquid bromine.[16] The reaction can proceed through different mechanisms depending on the reaction conditions.

Mechanism:

  • Acid-Catalyzed Pathway: In the presence of an acid catalyst, the mechanism is similar to that of direct bromination with Br₂. The acid promotes the formation of the enol, which then reacts with NBS as the bromine source.[16]

  • Radical Pathway: Under photochemical or radical initiator (e.g., AIBN) conditions, the reaction can proceed via a free radical mechanism. This is particularly relevant for allylic and benzylic brominations but can also occur in the α-position of ketones.[17][18] The reaction is initiated by the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical.

The choice of catalyst and reaction conditions with NBS allows for tuning the reaction pathway and achieving high selectivity for the desired α-bromo ketone.

Detailed Experimental Protocols

The following are representative step-by-step protocols for the major synthetic routes to substituted phenacyl bromides.

Protocol 1: Direct α-Bromination of Acetophenone

This protocol is adapted from a procedure in Organic Syntheses.[4]

Materials:

  • Acetophenone

  • Anhydrous ether

  • Anhydrous aluminum chloride

  • Bromine

  • Ice bath

  • Three-necked flask with a mechanical stirrer, separatory funnel, and reflux condenser

Procedure:

  • In a dry three-necked flask, dissolve 50 g (0.42 mole) of acetophenone in 50 cc of pure anhydrous ether.

  • Cool the solution in an ice bath and add 0.5 g of anhydrous aluminum chloride.

  • With continuous stirring, add 67 g (0.42 mole) of bromine dropwise from the separatory funnel at a rate of approximately 1 cc per minute.

  • After the addition of bromine is complete, immediately remove the ether and dissolved hydrogen bromide under reduced pressure.

  • The resulting solid mass of crude phenacyl bromide is then washed with a mixture of water and petroleum ether to remove color and impurities.

  • Filter the crystals and wash with fresh portions of the water/petroleum ether mixture until a white product is obtained.

  • The crude product can be recrystallized from methanol for higher purity.

Experimental Workflow for Direct α-Bromination

G cluster_prep Reaction Setup cluster_reaction Bromination cluster_workup Work-up and Purification A Dissolve Acetophenone in Ether B Cool in Ice Bath A->B C Add AlCl₃ Catalyst B->C D Add Bromine Dropwise C->D E Remove Ether & HBr (Reduced Pressure) D->E F Wash with H₂O/ Petroleum Ether E->F G Filter Crystals F->G H Recrystallize from Methanol G->H

Caption: Workflow for the direct α-bromination of acetophenone.

Protocol 2: Synthesis of Phenacyl Bromides from Styrenes

This protocol is based on the method developed by Guo and colleagues.[8]

Materials:

  • Substituted styrene

  • Potassium persulfate (K₂S₂O₈)

  • Potassium bromide (KBr)

  • Water

  • Schlenk tube

  • Oil bath

Procedure:

  • To a 25 mL Schlenk tube, add the substituted styrene (0.5 mmol), K₂S₂O₈ (2.5 equiv.), and KBr (2.0 equiv.).

  • Add 1 mL of water to the reaction mixture.

  • Heat the reaction mixture to 60 °C in an oil bath and stir for 12 hours.

  • After cooling to room temperature, add dichloromethane (DCM) and water for extraction.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • The crude product can be purified by column chromatography.

Experimental Workflow for Synthesis from Styrenes

G cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Styrene, K₂S₂O₈, KBr in H₂O B Heat at 60°C for 12h A->B C Cool to Room Temp. B->C D Extract with DCM C->D E Dry and Concentrate Organic Layer D->E F Purify by Column Chromatography E->F

Caption: Workflow for the synthesis of phenacyl bromides from styrenes.

Protocol 3: Synthesis of Substituted Phenacyl Bromides using N-Bromosuccinimide (NBS)

This protocol is a general representation of NBS-mediated bromination.

Materials:

  • Substituted acetophenone

  • N-Bromosuccinimide (NBS)

  • Appropriate solvent (e.g., carbon tetrachloride for radical reactions, acetonitrile for acid-catalyzed reactions)

  • Radical initiator (e.g., AIBN) or acid catalyst (e.g., p-toluenesulfonic acid)

  • Reflux apparatus

Procedure:

  • Dissolve the substituted acetophenone in the chosen solvent in a round-bottom flask.

  • Add N-bromosuccinimide (typically 1.1 equivalents).

  • Add a catalytic amount of the radical initiator or acid catalyst.

  • Reflux the reaction mixture for the required time, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture and filter to remove the succinimide byproduct.

  • Wash the filtrate with a suitable aqueous solution (e.g., sodium thiosulfate to quench any remaining bromine, followed by brine).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Experimental Workflow for NBS Bromination

G cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve Acetophenone in Solvent B Add NBS and Catalyst A->B C Reflux and Monitor by TLC B->C D Cool and Filter C->D E Aqueous Wash D->E F Dry and Concentrate Organic Layer E->F G Purify F->G

Caption: Workflow for the synthesis of phenacyl bromides using NBS.

Conclusion

The synthesis of substituted phenacyl bromides is a well-established and important transformation in organic chemistry. This guide has provided a comparative overview of the most common and effective synthetic methodologies. The traditional direct bromination of acetophenones offers high yields for unsubstituted and some substituted substrates. The synthesis from styrenes presents a greener alternative with good to excellent yields for a broad range of substituents, particularly those sensitive to strongly acidic conditions. Electrochemical methods provide a modern and highly controllable approach to α-bromination. The use of N-bromosuccinimide offers a convenient and often milder alternative to liquid bromine, with the reaction outcome being tunable by the choice of catalyst and conditions. The selection of the optimal synthetic route will ultimately be guided by the specific substrate, desired scale, and the available laboratory resources.

References

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A Comparative Guide to the Kinetic Differences Between Substituted Phenacyl Bromides in S N 2 Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis and drug development, a profound understanding of reaction kinetics is paramount for optimizing synthetic routes and designing novel molecular entities. The bimolecular nucleophilic substitution (S N 2) reaction, a fundamental transformation in organic chemistry, serves as a cornerstone for constructing complex molecules. This guide provides an in-depth, objective comparison of the kinetic behavior of various para-substituted phenacyl bromides in S N 2 reactions. By integrating theoretical principles with supporting experimental data, we aim to equip researchers with the insights necessary to predict and control these critical reactions.

Theoretical Framework: Unpacking the S N 2 Reaction

The S N 2 reaction is a single-step, concerted process where a nucleophile attacks an electrophilic carbon center, concurrently displacing a leaving group.[1][2] The reaction rate is dependent on the concentrations of both the substrate and the nucleophile, following second-order kinetics.[1][3]

Rate = k[Substrate][Nucleophile]

Several factors profoundly influence the rate of an S N 2 reaction, including the nature of the substrate, the strength of the nucleophile, the stability of the leaving group, and the choice of solvent.[4][5] In the context of substituted phenacyl bromides, the electronic properties of the substituents on the phenyl ring play a crucial role in modulating the reactivity of the electrophilic benzylic carbon.

The high reactivity of phenacyl halides in comparison to simple alkyl halides is attributed to the stabilization of the S N 2 transition state. This stabilization arises from the delocalization of electron density, facilitated by the overlap of the orbital on the carbon atom undergoing substitution with the π-orbital of the adjacent carbonyl group.

The Influence of Substituents: An Electronic Tug-of-War

The electronic nature of substituents on the aromatic ring of phenacyl bromide can either accelerate or decelerate the rate of S N 2 reactions. This is a direct consequence of their ability to donate or withdraw electron density, thereby altering the electrophilicity of the benzylic carbon.

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) and cyano (-CN) groups are powerful EWGs. They inductively and/or through resonance pull electron density away from the phenyl ring and, by extension, from the benzylic carbon. This increased positive charge on the carbon center makes it more susceptible to nucleophilic attack, thus increasing the reaction rate.[6]

  • Electron-Donating Groups (EDGs): Conversely, EDGs such as methoxy (-OCH₃) and methyl (-CH₃) groups donate electron density to the phenyl ring. This donation reduces the partial positive charge on the benzylic carbon, making it less electrophilic and consequently slowing down the rate of nucleophilic attack.

This interplay of electronic effects can be quantitatively described by the Hammett equation, which relates reaction rates to the electronic properties of substituents. A positive Hammett ρ (rho) value for a reaction series indicates that the reaction is accelerated by electron-withdrawing groups, which is characteristic of S N 2 reactions on benzylic systems where a negative charge is not developing on the alpha-carbon in the transition state.[7][8] Studies on the reactions of para-substituted phenacyl bromides have indeed shown positive ρ values, confirming the acceleration by electron-withdrawing substituents.[6][9]

Visualizing Electronic Effects on the S N 2 Transition State

The following diagram illustrates how electron-withdrawing and electron-donating groups on the phenacyl bromide substrate influence the S N 2 transition state.

G Effect of Substituents on SN2 Transition State cluster_EWG Electron-Withdrawing Group (EWG) cluster_EDG Electron-Donating Group (EDG) EWG_Sub p-NO2-Ph-C(O)CH2Br EWG_TS [Nu---CH2(C(O)Ph-p-NO2)---Br]‡ EWG_Sub->EWG_TS Faster Rate EWG_Prod Nu-CH2C(O)Ph-p-NO2 + Br- EWG_TS->EWG_Prod EDG_Sub p-MeO-Ph-C(O)CH2Br EDG_TS [Nu---CH2(C(O)Ph-p-OMe)---Br]‡ EDG_Sub->EDG_TS Slower Rate EDG_Prod Nu-CH2C(O)Ph-p-OMe + Br- EDG_TS->EDG_Prod Nu Nucleophile (Nu-) Nu->EWG_Sub Nu->EDG_Sub

Caption: Influence of EWGs and EDGs on the SN2 reaction rate of phenacyl bromides.

Experimental Design for Kinetic Analysis

To empirically evaluate the kinetic differences between substituted phenacyl bromides, a well-designed experimental protocol is essential. A common and effective method involves monitoring the reaction progress using UV-Vis spectrophotometry, particularly when the product has a distinct chromophore from the reactants.[10][11]

Protocol: Kinetic Analysis of S N 2 Reactions of Substituted Phenacyl Bromides via UV-Vis Spectrophotometry

This protocol outlines the steps to determine the second-order rate constants for the reaction of various para-substituted phenacyl bromides with a common nucleophile (e.g., thiophenoxide).

1. Reagent Preparation:

  • Prepare stock solutions of each para-substituted phenacyl bromide (e.g., p-NO₂, p-Cl, p-H, p-CH₃, p-OCH₃) of a known concentration (e.g., 0.01 M) in a suitable polar aprotic solvent like acetonitrile or acetone.[10] Polar aprotic solvents are preferred for S N 2 reactions as they solvate the cation of the nucleophilic salt but leave the nucleophile relatively "naked" and more reactive.[12][13]
  • Prepare a stock solution of the nucleophile (e.g., sodium thiophenoxide) of a known concentration (e.g., 0.1 M) in the same solvent.

2. Determination of Analytical Wavelength (λ max ):

  • Mix stoichiometric amounts of a phenacyl bromide and the nucleophile to allow the reaction to proceed to completion.
  • Scan the UV-Vis absorption spectrum of the product mixture to identify the wavelength of maximum absorbance (λ max ) where the product absorbs strongly and the reactants have minimal absorbance.[10]

3. Kinetic Runs (Pseudo-First-Order Conditions):

  • To simplify the kinetics, the reaction is conducted under pseudo-first-order conditions, where the concentration of the nucleophile is in large excess (at least 10-fold) compared to the phenacyl bromide.[10]
  • Equilibrate the solutions of the substrate and nucleophile to a constant temperature in a thermostatted water bath.
  • Initiate the reaction by rapidly mixing the equilibrated solutions in a cuvette.
  • Immediately place the cuvette in the spectrophotometer and begin recording the absorbance at λ max at regular time intervals.[10]

4. Data Analysis:

  • Under pseudo-first-order conditions, the rate law simplifies to: Rate = k'[Substrate] , where k' = k[Nucleophile] .
  • A plot of ln(A ∞ - A t ) versus time will yield a straight line with a slope of -k' , where A ∞ is the final absorbance and A t is the absorbance at time t.
  • The second-order rate constant (k) is then calculated by dividing the pseudo-first-order rate constant (k') by the initial concentration of the nucleophile: k = k' / [Nucleophile]₀ .[10]

Visualizing the Experimental Workflow

The following diagram outlines the key steps in the experimental protocol for determining the kinetic parameters of the S N 2 reaction.

G Experimental Workflow for Kinetic Analysis A 1. Reagent Preparation (Substituted Phenacyl Bromides & Nucleophile) B 2. Determine Analytical Wavelength (λmax) of the Product A->B C 3. Set up Reaction under Pseudo-First-Order Conditions B->C D 4. Monitor Absorbance vs. Time at λmax C->D E 5. Plot ln(A∞ - At) vs. Time D->E F 6. Calculate Pseudo-First-Order Rate Constant (k') from Slope E->F G 7. Calculate Second-Order Rate Constant (k = k' / [Nucleophile]₀) F->G

Sources

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